3-(2,3,4-Trimethoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4,6H,5,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPNYPCVRBRZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186787 | |
| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-04-0 | |
| Record name | 2,3,4-Trimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3,4-trimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2,3,4-Trimethoxyphenyl)propanoic acid basic properties
An In-depth Technical Guide to the Basic Properties of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
Introduction
This compound, also known by its IUPAC name, is a substituted phenylpropanoic acid. This document provides a comprehensive overview of its fundamental chemical and physical properties, compiled for researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, descriptions of relevant experimental methodologies, and logical diagrams to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
The basic properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.
Physicochemical Data
Quantitative data for this compound (CAS No: 33130-04-0) is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 33130-04-0 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 70-73 °C | [2] |
| Appearance | Solid (form not specified) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following spectral information is available for this compound.[1]
| Spectrum Type | Availability |
| 1D NMR | Data available via NMRShiftDB |
| Mass Spectrometry (GC-MS) | Data available via NIST Mass Spectrometry Data Center |
| Infrared (IR) Spectra | Data available from Bio-Rad Laboratories, Inc. |
| Raman Spectra | Data available from Bio-Rad Laboratories, Inc. |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general and common synthetic route for phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative.
General Synthesis Methodology
A plausible synthesis route for this compound is the catalytic hydrogenation of 2,3,4-Trimethoxycinnamic acid. This method is widely used for the reduction of the carbon-carbon double bond in the propanoic acid side chain.
Reaction: (E)-3-(2,3,4-trimethoxyphenyl)propenoic acid + H₂ → this compound
Procedure Outline:
-
Dissolution: The starting material, 2,3,4-Trimethoxycinnamic acid, is dissolved in a suitable solvent, such as ethanol.
-
Catalyst Addition: A hydrogenation catalyst, typically palladium on charcoal (Pd/C), is added to the solution.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (at a specified pressure) and stirred until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by techniques like TLC or LC-MS.
-
Work-up: The catalyst is removed by filtration (e.g., through Celite).
-
Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to achieve high purity.
The diagram below illustrates a generalized workflow for this synthetic approach.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathway interactions of the 3-(2,3,4-trimethoxyphenyl) isomer of propanoic acid. Research on related isomers, such as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, has shown it to be a constituent of plants like Piper longum and Piper retrofractum. However, biological data should not be extrapolated between isomers without experimental validation.
Further research is required to elucidate the specific pharmacological profile, mechanism of action, and potential therapeutic applications of this compound.
The logical relationship between the compound's structural features and its chemical properties is visualized in the diagram below.
Caption: Logical relationships between structure and properties of the title compound.
Conclusion
References
An In-depth Technical Guide on 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
CAS Number: 33130-04-0
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. Due to the limited publicly available experimental data for this specific isomer, this document focuses on its identification, computed properties, and a proposed synthetic pathway. Information regarding its biological activity and detailed experimental protocols are currently scarce in published literature.
Chemical and Physical Properties
This compound is a substituted phenylpropanoic acid. Its chemical structure consists of a propanoic acid moiety attached to a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions.
Table 1: Chemical Identifiers and Computed Properties [1]
| Property | Value |
| CAS Number | 33130-04-0 |
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC |
| InChI Key | QOPNYPCVRBRZOP-UHFFFAOYSA-N |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Note: The properties listed above are computationally derived and may differ from experimental values. There is a notable lack of experimentally determined physical properties such as melting point, boiling point, and solubility in publicly accessible literature.
Experimental Data
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or associated signaling pathways for this compound. Research on related isomers, such as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, has been conducted, but these findings cannot be directly attributed to the 2,3,4-trimethoxy isomer.
Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the current literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies. A common approach would involve the catalytic hydrogenation of the corresponding cinnamic acid derivative.
Proposed Synthetic Workflow
The logical workflow for the synthesis of this compound would likely start from 2,3,4-Trimethoxybenzaldehyde. This would undergo a condensation reaction, for example, a Knoevenagel or Wittig-type reaction, to introduce the propanoic acid side chain, followed by reduction of the resulting double bond. A likely pathway is the Perkin reaction with acetic anhydride and sodium acetate to form 2,3,4-trimethoxycinnamic acid, followed by catalytic hydrogenation.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound (CAS 33130-04-0) is a chemical compound for which there is a significant lack of publicly available experimental data. While its chemical identity is established, further research is required to determine its physical properties, develop detailed synthesis protocols, and investigate its potential biological activities. The information provided in this guide is based on the limited data currently accessible and should be used with an understanding of these limitations. Researchers interested in this compound are encouraged to perform experimental validation of its properties.
References
An In-Depth Technical Guide to 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a substituted phenylpropanoic acid. Due to the limited publicly available data on this specific isomer, this document also includes comparative information on the more extensively studied isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, to provide a broader context for researchers. The guide covers the chemical and physical properties, potential synthetic approaches, and known biological activities of these compounds, presenting quantitative data in structured tables and outlining experimental methodologies where available.
Introduction
This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are characterized by a benzene ring linked to a propanoic acid moiety. While various isomers of trimethoxyphenylpropanoic acid exist, this guide focuses on the 2,3,4-substituted variant. Isomeric positioning of the methoxy groups on the phenyl ring can significantly influence the compound's chemical properties and biological activities. This document aims to consolidate the available technical information for researchers and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. For comparative purposes, the properties of the 3,4,5-isomer are also included.
| Property | This compound | 3-(3,4,5-Trimethoxyphenyl)propanoic acid |
| Molecular Formula | C₁₂H₁₆O₅ | C₁₂H₁₆O₅ |
| Molecular Weight | 240.26 g/mol | 240.25 g/mol |
| CAS Number | 33130-04-0 | 25173-72-2 |
| Appearance | Not specified | White to almost white crystalline powder |
| Melting Point | Not specified | 100-104 °C |
| Boiling Point | Not specified | 373 °C |
| Solubility | Not specified | Soluble in methanol |
| InChI Key | Not available | ZCYXGVJUZBKJAI-UHFFFAOYSA-N |
| SMILES | Not available | COc1cc(CCC(=O)O)cc(OC)c1OC |
Synthesis and Experimental Protocols
3.1. General Synthesis Approach (Hypothetical for 2,3,4-isomer)
A plausible synthetic route for this compound would involve the catalytic hydrogenation of 3-(2,3,4-Trimethoxyphenyl)acrylic acid. This precursor could potentially be synthesized via a condensation reaction between 2,3,4-trimethoxybenzaldehyde and malonic acid or a related species.
3.2. Experimental Protocol for the Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
A documented method for the synthesis of the 3,4,5-isomer involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid.
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid)
-
Palladium chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
5% Hydrochloric acid (HCl)
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend 3,4,5-trimethoxycinnamic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% sodium hydroxide solution.
-
Add 8-12 mL of formic acid batchwise to the suspension.
-
Subject the reaction mixture to microwave radiation for 3-5 minutes, monitoring for the complete disappearance of the starting material.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Acidify the mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent by evaporation.
-
Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.
Biological Activity and Potential Applications
4.1. This compound
Specific data on the biological activity and potential applications of this compound are scarce. One report lists the compound in a study on the toxicity of various chemicals to birds, but detailed results are not provided[1]. Its structural similarity to other biologically active trimethoxyphenyl compounds suggests it could be a candidate for screening in various pharmacological assays.
4.2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its Derivatives
The 3,4,5-isomer is a naturally occurring compound found in herbs and spices such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper)[2]. Derivatives of 3,4,5-trimethoxycinnamic acid, a closely related precursor, have been investigated for a range of biological activities, including:
-
Anticancer Activity: A study on novel trimethoxyphenyl-based analogues, derived from a trimethoxybenzylidene oxazolone scaffold, demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells. Some of these compounds were also found to inhibit β-tubulin polymerization, a mechanism relevant to cancer chemotherapy[3][4][5].
-
Antimicrobial and Anti-inflammatory Activities: Esters and amides derived from 2,4,5-trimethoxycinnamic acid have shown antitumor, antiviral, antimicrobial, and anti-inflammatory properties[6].
These findings suggest that trimethoxyphenylpropanoic acids and their derivatives are promising scaffolds for the development of new therapeutic agents.
Logical Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis of a 3-(trimethoxyphenyl)propanoic acid, exemplified by the synthesis of the 3,4,5-isomer.
References
- 1. aphis.usda.gov [aphis.usda.gov]
- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [amp.chemicalbook.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a valuable compound for researchers, scientists, and drug development professionals. This document details the core synthetic route, including experimental protocols, quantitative data, and visualizations of the chemical transformations.
Introduction
This compound is a substituted phenylpropanoic acid with potential applications in medicinal chemistry and organic synthesis. Its structural features, particularly the trimethoxyphenyl moiety, make it an interesting building block for the development of novel therapeutic agents. This guide outlines a common and effective multi-step synthesis of this target molecule, commencing from commercially available starting materials. The primary synthetic strategy involves the preparation of a key intermediate, 2,3,4-Trimethoxybenzaldehyde, followed by a condensation reaction to form a cinnamic acid derivative, and subsequent reduction to yield the final product.
Primary Synthesis Pathway
The most prevalent and well-documented synthetic route to this compound is a three-step process. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.
Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde
Two primary methods for the synthesis of 2,3,4-Trimethoxybenzaldehyde are presented below: methylation of 2,3,4-trihydroxybenzaldehyde and formylation of 1,2,3-trimethoxybenzene.
Method A: Methylation of 2,3,4-Trihydroxybenzaldehyde
This method involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde using a methylating agent in the presence of a base.
Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via methylation.
Experimental Protocol:
-
In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.
-
Under stirring, add the following reagents in three portions: 600 mL of 35% (w/w) sodium hydroxide solution, 600 g of dimethyl sulfate, and a total of 12 g of a phase transfer catalyst (e.g., a mixture of trioctylmethylammonium chloride and tetrabutylammonium bromide).
-
Maintain the reaction temperature between 50-70°C and continue stirring to carry out the methylation reaction.
-
After the reaction is complete, allow the mixture to stand and separate the layers.
-
Collect the upper oily layer, wash it with water, and then purify by vacuum distillation.
-
Cool the distilled product to induce crystallization, yielding white crystals of 2,3,4-Trimethoxybenzaldehyde.
Method B: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This method introduces a formyl group onto the 1,2,3-trimethoxybenzene ring.
Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack reaction.
Experimental Protocol:
-
To a reaction vessel, add 1,2,3-trimethoxybenzene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 80-85°C.
-
After the reaction is complete, cool the mixture and treat it with water.
-
The product can be isolated by either extraction with an organic solvent followed by washing and evaporation, or by direct crystallization from the aqueous mixture.[1]
-
For extraction, use a solvent such as toluene. Wash the organic extract successively with aqueous sodium hydroxide and sodium chloride solutions. Distill off the solvent and crystallize the residue from an aliphatic solvent like hexane.[1]
Quantitative Data for 2,3,4-Trimethoxybenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 168-170 °C at 12 mmHg | [3] |
| Yield (Method A) | High | |
| Yield (Method B) | ~75% | [1] |
| Purity (HPLC) | >99% | [4] |
Spectroscopic Data for 2,3,4-Trimethoxybenzaldehyde
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR | Signals corresponding to aldehyde proton, aromatic protons, and methoxy groups. | [5][6][7] |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbons. | [6] |
| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde) and C-O (ether) stretching. | [6] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. | [6] |
Step 2: Synthesis of trans-2,3,4-Trimethoxycinnamic Acid
The intermediate 2,3,4-Trimethoxybenzaldehyde is converted to the corresponding cinnamic acid derivative via a condensation reaction. The Knoevenagel-Doebner reaction is a common choice.
Caption: Knoevenagel-Doebner condensation to form the cinnamic acid derivative.
Experimental Protocol (Knoevenagel-Doebner Reaction):
-
To a solution of 2,3,4-Trimethoxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF), add malonic acid (2.0 equivalents) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents).
-
Stir the reaction mixture at 100-110°C for 60-90 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Recrystallize the crude product from a chloroform/hexane solvent system to obtain pure trans-2,3,4-Trimethoxycinnamic acid.
Quantitative Data for trans-2,3,4-Trimethoxycinnamic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to off-white solid | [8] |
| Melting Point | 170.0-175.0 °C | [8] |
| Yield | Up to 92% |
Spectroscopic Data for trans-2,3,4-Trimethoxycinnamic Acid
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR | Signals for vinylic protons, aromatic protons, and methoxy groups. | [9] |
| ¹³C NMR | Signals for carboxylic carbon, vinylic carbons, aromatic carbons, and methoxy carbons. | |
| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and C-O (ether) stretching. | [10] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. | [10] |
Step 3: Synthesis of this compound
The final step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired propanoic acid. Catalytic hydrogenation is a highly effective method for this transformation.
Caption: Catalytic hydrogenation to the final product.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve trans-2,3,4-Trimethoxycinnamic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to yield pure this compound.
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₅ | [7] |
| Molecular Weight | 240.25 g/mol | [7] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | Not specified for the 2,3,4-isomer, but the 3,4,5-isomer melts at 100-104 °C. | [1] |
Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR | Signals for aliphatic protons (CH₂CH₂), aromatic protons, and methoxy groups. | [7] |
| ¹³C NMR | Signals for carboxylic carbon, aliphatic carbons, aromatic carbons, and methoxy carbons. | |
| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid) and C-O (ether) stretching. | [7] |
| Mass Spec (m/z) | Molecular ion peak at 240. | [7] |
Alternative Synthetic Approaches
While the primary pathway described is robust, alternative methods for certain steps can be considered depending on the available reagents and equipment.
-
Perkin Reaction: For the synthesis of the cinnamic acid derivative, the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its sodium or potassium salt, can be employed as an alternative to the Knoevenagel-Doebner reaction.[11][12]
-
Clemmensen Reduction: As an alternative to catalytic hydrogenation for the final reduction step, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be used to reduce the carbonyl group of a ketone precursor if the synthesis is routed through a propiophenone intermediate. However, this method uses harsh acidic conditions.
-
Heck Coupling: A more advanced approach could involve a Heck coupling reaction between a halo-trimethoxybenzene derivative and an acrylic acid ester, followed by hydrolysis and reduction. This method offers a different route to construct the carbon skeleton.
Conclusion
This technical guide has detailed a reliable and high-yielding synthetic pathway for the preparation of this compound. By following the outlined experimental protocols, researchers can effectively synthesize this compound for further investigation in various scientific disciplines. The provided quantitative and spectroscopic data will aid in the characterization and quality control of the synthesized material. The alternative synthetic strategies mentioned offer flexibility and can be adapted based on specific laboratory constraints and objectives.
References
- 1. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [m.chemicalbook.com]
- 2. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Sciencemadness Discussion Board - Reduce cinnamaldehyde to hydrocinnamaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(2,3,4-Trimethoxyphenyl)propionic acid | C12H16O5 | CID 118401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemeo.com [chemeo.com]
Unveiling the Natural Landscape of Phenylpropanoic Acids: A Technical Guide
An Important Note on Isomeric Specificity: Initial research into the natural occurrence of 3-(2,3,4-Trimethoxyphenyl)propanoic acid has revealed a significant lack of evidence for its presence in natural sources. Extensive database searches and literature reviews did not yield any reports of this specific isomer being isolated from plants, fungi, or animals.
However, a closely related structural isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , is a known naturally occurring compound. This technical guide will therefore focus on the natural occurrence, analysis, and biosynthesis of this 3,4,5-substituted isomer, providing valuable context for researchers, scientists, and drug development professionals interested in this class of compounds.
The Natural Occurrence of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
3-(3,4,5-Trimethoxyphenyl)propanoic acid has been identified as a constituent in a limited number of plant species, primarily within the Piper genus.[1][2][3][4] The most well-documented sources are:
-
Piper longum (Long Pepper): This flowering vine, native to southern India and Southeast Asia, is cultivated for its fruit, which is a common spice in traditional medicine and cuisine.[1][3]
-
Piper retrofractum (Javanese Long Pepper): Also known as Balinese long pepper, this plant is another member of the pepper family and is used similarly to Piper longum.[1][3]
While the presence of 3-(3,4,5-Trimethoxyphenyl)propanoic acid in these species is established, a comprehensive search of the scientific literature did not yield specific quantitative data regarding its concentration in different parts of these plants. Therefore, a detailed data table on its abundance cannot be provided at this time.
Experimental Protocols: A General Framework for Analysis
Due to the absence of specific published protocols for the isolation and quantification of 3-(3,4,5-Trimethoxyphenyl)propanoic acid from its natural sources, a generalized experimental workflow for the analysis of phenolic and phenylpropanoic acids from plant material is presented below. This framework is based on common analytical techniques used for this class of compounds.
Sample Preparation and Extraction
-
Objective: To extract the compound of interest from the plant matrix while minimizing degradation.
-
Methodology:
-
Drying and Grinding: Plant material (e.g., fruits of Piper longum) should be dried to a constant weight, typically at a controlled temperature (e.g., 40-50°C), to prevent enzymatic degradation. The dried material is then finely ground to increase the surface area for extraction.
-
Solvent Extraction: A suitable solvent system is used to extract the phenolic compounds. A common approach is to use a hydroalcoholic solution, such as 70-80% methanol or ethanol in water, which can efficiently extract a broad range of polar and moderately nonpolar compounds. The extraction can be performed using techniques like maceration, soxhlet extraction, or more advanced methods like ultrasonic or microwave-assisted extraction to improve efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Purification and Isolation
-
Objective: To separate the target compound from the complex mixture of the crude extract.
-
Methodology:
-
Liquid-Liquid Partitioning: The crude extract can be redissolved in water and partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their polarity. Phenylpropanoic acids are expected to be found in the more polar fractions.
-
Column Chromatography: The fractions containing the compound of interest are subjected to column chromatography. A variety of stationary phases can be used, with silica gel being common for initial purification, followed by reverse-phase chromatography (e.g., C18) for finer separation. The mobile phase is a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identification and Quantification
-
Objective: To unambiguously identify and quantify the isolated compound.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, is the standard method for the separation and quantification of phenolic compounds. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides highly sensitive and specific detection. The mass-to-charge ratio of the parent ion and its fragmentation pattern can be used to confirm the identity of the compound. For quantitative analysis, a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode offers excellent selectivity and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential.
-
The following diagram illustrates a general workflow for the extraction and analysis of phenylpropanoic acids from plant material.
Caption: A generalized workflow for the extraction, purification, and analysis of phenylpropanoic acids from plant sources.
Biosynthesis of Phenylpropanoic Acids
3-(3,4,5-Trimethoxyphenyl)propanoic acid, like other phenylpropanoids, is biosynthesized in plants via the shikimate and phenylpropanoid pathways. This intricate metabolic network starts with simple carbohydrate precursors and leads to a vast array of aromatic compounds.
The shikimate pathway converts phosphoenolpyruvate and erythrose-4-phosphate into the aromatic amino acid L-phenylalanine . This amino acid then enters the phenylpropanoid pathway . The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid .
From cinnamic acid, a series of hydroxylation and methylation reactions, catalyzed by various enzymes such as hydroxylases and O-methyltransferases, lead to the formation of a diverse range of substituted cinnamic acids and their derivatives. The propanoic acid side chain is typically formed through the reduction of the double bond of the corresponding cinnamic acid derivative.
The following diagram provides a simplified overview of the initial steps of the phenylpropanoid pathway leading to various cinnamic acid derivatives.
Caption: An overview of the enzymatic steps in the phenylpropanoid pathway leading to various cinnamic acid derivatives.
References
In-depth Technical Review of 3-(Trimethoxyphenyl)propanoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Literature Survey: An extensive review of scientific literature reveals a notable scarcity of specific data on 3-(2,3,4-Trimethoxyphenyl)propanoic acid. In contrast, its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , is a well-documented compound with a significant body of research. This technical guide will, therefore, focus on the latter as a representative member of this class of compounds, providing a detailed overview of its synthesis, chemical properties, and biological activities.
Chemical and Physical Properties
3-(3,4,5-Trimethoxyphenyl)propanoic acid, also known as 3,4,5-Trimethoxyhydrocinnamic acid, is a white to off-white crystalline powder. It is a monocarboxylic acid naturally found in various herbs and spices, including long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₅ | [3] |
| Molecular Weight | 240.25 g/mol | |
| CAS Number | 25173-72-2 | [4] |
| Melting Point | 100-104 °C | [1] |
| Boiling Point | 373 °C | [1] |
| Density | 1.169 g/cm³ | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.70 | s | 2H | H-2 and H-6 (aromatic) | |
| 3.84 | s | 9H | 3-OCH₃, 4-OCH₃, and 5-OCH₃ | |
| 2.92 | t | 2H | Ar-CH₂-CH₂-COOH | |
| 2.70 | t | 2H | -CH₂-CH₂-COOH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |
| 178.1 | COOH | |
| 153.1 | C-3 and C-5 (aromatic) | |
| 135.87 | C-4 and C-1 (aromatic) | |
| 105.3 | C-2 and C-6 (aromatic) | |
| 60.8 | 4-OCH₃ | |
| 56.1 | 3-OCH₃ and 5-OCH₃ | |
| 35.5 | Ar-CH₂- | |
| 31.0 | -CH₂-COOH |
Data sourced from ChemicalBook.[1]
Mass Spectrometry
The mass spectrum (electron ionization) of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is available through the NIST WebBook.[3][5]
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
A common and efficient method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is through the catalytic hydrogenation of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid).
Experimental Protocol: Microwave-Assisted Synthesis
This method utilizes microwave radiation to accelerate the reaction.
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol)
-
Palladium(II) chloride (PdCl₂) (55 mg, 0.31 mmol)
-
10% Sodium hydroxide (NaOH) solution (6-10 mL)
-
Formic acid (8-12 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
5% Hydrochloric acid (HCl)
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and PdCl₂ in the 10% sodium hydroxide solution.[1]
-
Add formic acid to the suspension in batches.[1]
-
Place the reaction mixture under microwave radiation for 3-5 minutes, or until the starting material has been completely consumed.[1]
-
After the reaction is complete, cool the mixture and pour it into ice water.[1]
-
Acidify the mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[1]
-
Wash the combined organic layers with water and dry with anhydrous Na₂SO₄.[1]
-
Remove the solvent by evaporation.
-
Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1]
This procedure has a reported yield of 84%.[1]
Microwave-assisted synthesis workflow for 3-(3,4,5-Trimethoxyphenyl)propanoic acid.
Biological Activities and Potential Applications
Derivatives of 3,4,5-trimethoxycinnamic acid, to which the target compound is closely related, have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6][7]
Anti-inflammatory Activity
A structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8] HDMPPA was found to suppress the production of nitric oxide (NO) and prostaglandin E2 by inhibiting the expression of inducible NO synthase and cyclooxygenase-2.[8] Furthermore, it attenuated the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[8] This anti-inflammatory action is mediated through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[8] Given the structural similarity, it is plausible that 3-(3,4,5-Trimethoxyphenyl)propanoic acid may exhibit similar anti-inflammatory properties.
References
- 1. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
Notice of Limited Information: Extensive research for "3-(2,3,4-Trimethoxyphenyl)propanoic acid" has yielded limited specific information regarding its discovery, synthesis, and biological activity. The available scientific literature predominantly focuses on its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document will summarize the available information on related compounds and present a detailed overview of the more extensively studied 3,4,5-isomer as a potential point of reference for researchers.
Introduction to Trimethoxyphenyl)propanoic Acids
Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. The substitution pattern of methoxy groups on the phenyl ring gives rise to various isomers, each with potentially distinct chemical and biological properties. While the 2,3,4-trimethoxy substituted variant is the subject of this guide, its 3,4,5-trimethoxy counterpart is more widely documented.
Synthesis and Chemical Properties
For comparative purposes, a common synthesis method for the 3,4,5-isomer is presented below.
Experimental Protocol: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
A prevalent method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid).
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid
-
Palladium(II) chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid (HCOOH)
-
Ice water
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and a catalytic amount of PdCl₂ in a 10% NaOH solution.
-
To this suspension, add formic acid portion-wise.
-
The reaction mixture is then subjected to microwave irradiation for a short duration (e.g., 3-5 minutes) to drive the reaction to completion.
-
After cooling, the mixture is poured into ice water and acidified using a 5% HCl solution.
-
The aqueous mixture is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with water and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved through recrystallization from a solvent mixture, such as ethyl acetate and hexane, to afford pure 3-(3,4,5-Trimethoxyphenyl)propanoic acid.
Table 1: Physicochemical Properties of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 100-104 °C |
Biological Activity and Potential Applications
Specific biological activities and quantitative data for this compound are not described in the available literature.
In contrast, 3-(3,4,5-Trimethoxyphenyl)propanoic acid has been identified as a constituent of various plants, including those of the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper). The presence of this compound in traditionally used herbs and spices suggests potential bioactive properties, though specific mechanisms of action and quantitative efficacy data are not extensively detailed in the initial search results.
Further research is required to elucidate the pharmacological profile of this compound and to understand how the altered substitution pattern of the methoxy groups influences its biological effects compared to the 3,4,5-isomer.
Logical Workflow for Compound Discovery and Characterization
The general process for discovering and characterizing a novel compound like this compound would follow a structured workflow.
An In-Depth Technical Guide to the Spectroscopic Data of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is presented in a structured format to facilitate easy reference and comparison for research and development purposes.
Introduction
This compound is a chemical compound with the molecular formula C12H16O5.[1] Its structure consists of a propanoic acid moiety attached to a trimethoxy-substituted phenyl ring. This compound and its isomers are of interest in various fields of chemical and pharmaceutical research. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in synthesis and drug development processes. This guide summarizes the key spectroscopic data available for this compound.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized by technique.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information for structural elucidation.
| Parameter | Value | Source |
| Molecular Formula | C12H16O5 | PubChem[1] |
| Molecular Weight | 240.25 g/mol | PubChem[1] |
| Major Fragment Ions (m/z) | 240, 181, 166, 134 | PubChem[1] |
Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule. The data presented below was obtained from an ATR-IR spectrum.[1]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| O-H (Carboxylic Acid) | Stretching | Broad, ~3000 | Predicted |
| C-H (Aromatic) | Stretching | ~3100-3000 | Predicted |
| C-H (Aliphatic) | Stretching | ~2950-2850 | Predicted |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Predicted |
| C=C (Aromatic) | Stretching | ~1600 and ~1450 | Predicted |
| C-O (Ether) | Stretching | ~1250-1000 | Predicted |
Note: Specific peak assignments from experimental data are not fully available. The listed wavenumbers are characteristic ranges for the specified functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | 6.8 - 7.2 | Doublet | 1H |
| H-6 | 6.6 - 7.0 | Doublet | 1H |
| OCH₃ (C2, C3, C4) | 3.7 - 4.0 | Singlet | 9H |
| -CH₂- (α to COOH) | 2.5 - 2.9 | Triplet | 2H |
| -CH₂- (β to COOH) | 2.8 - 3.2 | Triplet | 2H |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
Note: The above data is based on general chemical shift predictions and requires experimental verification.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 185 |
| C1 | 120 - 130 |
| C2, C3, C4 (with OCH₃) | 140 - 160 |
| C5, C6 | 105 - 125 |
| OCH₃ | 55 - 65 |
| -CH₂- (α to COOH) | 30 - 40 |
| -CH₂- (β to COOH) | 20 - 30 |
Note: The above data is based on general chemical shift predictions and requires experimental verification.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this specific compound are not publicly available. However, the following are generalized protocols for the techniques mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation: The solution is transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).
-
Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the absorbance of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.
References
In-Depth Technical Guide: Physical Characteristics of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3,4-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structural features, including the trimethoxyphenyl group and the propanoic acid side chain, make it a compound of interest for potential applications in medicinal chemistry and materials science. A thorough understanding of its physical characteristics is fundamental for its synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a typical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, which exhibits different physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₅ | PubChem[1] |
| Molecular Weight | 240.25 g/mol | PubChem[1] |
| CAS Number | 33130-04-0 | PubChem[1] |
| Melting Point | 70-73 °C | Not explicitly cited |
| Boiling Point | Predicted: ~373-398 °C | Estimated based on related compounds |
| pKa | Predicted: ~4.7 | Estimated based on related compounds |
| Solubility | Data not available | Not explicitly cited |
| Appearance | White to off-white crystalline powder | Not explicitly cited |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Instrumentation | Key Observations |
| Infrared (IR) Spectroscopy | Bruker Tensor 27 FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C bonds are expected.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not specified | ¹H and ¹³C NMR spectra would confirm the number and connectivity of protons and carbons, respectively. |
| Mass Spectrometry (MS) | GC-MS | The molecular ion peak [M]⁺ at m/z 240 would be expected, along with fragmentation patterns corresponding to the loss of functional groups.[1] |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
-
Thermometer
Procedure:
-
A small amount of the crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure for ¹H NMR:
-
A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.
-
A small amount of TMS is added as an internal standard (δ 0.00 ppm).
-
The sample is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to assign them to the different protons in the molecule.
Procedure for ¹³C NMR:
-
A more concentrated solution of the sample is prepared as for ¹H NMR.
-
The ¹³C NMR spectrum is acquired.
-
The chemical shifts of the signals are analyzed to assign them to the different carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)
-
Sample holder (e.g., KBr pellet press, ATR crystal)
Procedure (ATR-IR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The positions and shapes of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Apparatus:
-
Mass spectrometer (e.g., coupled with a Gas Chromatograph, GC-MS)
Procedure (GC-MS):
-
A dilute solution of the sample is prepared in a volatile solvent.
-
The solution is injected into the GC, where the compound is vaporized and separated from the solvent.
-
The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Workflow and Pathway Diagrams
As no specific signaling pathways for this compound have been identified in the literature, a general experimental workflow for the synthesis and characterization of a substituted phenylpropanoic acid is presented below. This workflow is a logical sequence of steps that a researcher would typically follow.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a summary of the currently available physical characteristics of this compound. While some key experimental data, such as boiling point, specific solubility, and pKa, are not yet reported, the provided information on its melting point and spectral characteristics offers a solid foundation for researchers. The outlined experimental protocols describe standard methods for obtaining these crucial physical parameters. The generalized workflow diagram provides a logical framework for the synthesis and comprehensive characterization of this and related substituted phenylpropanoic acids. Further research is warranted to fully elucidate the physical and potential biological properties of this compound.
References
Navigating the Research Frontier: A Technical Guide to the Potential Biological Activity of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid. However, there is a notable scarcity of published research on the specific biological functions of its isomer, 3-(2,3,4-Trimethoxyphenyl)propanoic acid . This guide addresses this knowledge gap by providing a comprehensive overview of the known activities of the closely related 3,4,5-isomer as a foundational reference. This information is intended to serve as a starting point for researchers interested in exploring the potential therapeutic applications of this compound. All experimental data, protocols, and pathways described herein pertain to the 3,4,5-isomer unless explicitly stated otherwise.
Introduction: The Untapped Potential of a Phenylpropanoic Acid Isomer
Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. Within this class, the substitution pattern of methoxy groups on the phenyl ring plays a critical role in determining the molecule's biological activity. While 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a natural product found in various herbs and spices, has been the subject of numerous studies, its 2,3,4-trimethoxy isomer remains largely unexplored.[1][2] This guide aims to illuminate the potential avenues of research for this compound by drawing parallels with its well-documented counterpart.
Isomeric Distinction: A Structural Comparison
The seemingly subtle shift in the positioning of a single methoxy group can significantly alter the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets. The diagram below illustrates the structural difference between the two isomers.
Explored Biological Activities of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid: A Proxy for Potential Investigation
The following sections summarize the documented biological activities of the 3,4,5-isomer, which may suggest promising research directions for the 2,3,4-isomer.
Anti-Leishmanial Activity
Research has demonstrated that 3-(3,4,5-Trimethoxyphenyl)propanoic acid isolated from the fruits of the Amazonian Piper tuberculatum Jacq. exhibits leishmanicidal properties. In vitro studies against Leishmania amazonensis promastigotes have shown a dose-dependent inhibitory effect on parasite replication.[1][3]
Antitumor and Cytotoxic Potential
While direct studies on the propanoic acid are limited in this context, derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been investigated for their antitumor properties.[4] Furthermore, a phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has demonstrated potent in vitro cytotoxicity against various tumor cell lines and in vivo antitumor activity.[5] These findings suggest that the 3,4,5-trimethoxyphenyl moiety can be a valuable pharmacophore in the design of anticancer agents.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its derivatives.
| Compound/Derivative | Biological Activity | Assay System | Quantitative Data | Reference(s) |
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Anti-Leishmanial | Leishmania amazonensis promastigotes | IC50: 145 µg/mL | [3] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Antitumor | Sarcoma 180 cells (in vivo) | Tumor inhibition: 30.9% (20 mg/kg), 48.2% (40 mg/kg) | [5] |
| Amide derivative of 3,4,5-trimethoxycinnamic acid (Amide S26) | MDR Modulator | LCC6MDR cells | EC50: 210.5 nM (sensitized cells to Taxol) | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for 3-(3,4,5-Trimethoxyphenyl)propanoic acid. These protocols can be adapted for the investigation of the 2,3,4-isomer.
In Vitro Anti-Leishmanial Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania amazonensis promastigotes.
Methodology:
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 25°C.
-
Compound Preparation: The test compound, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations.
-
Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compound at various concentrations is added to the wells. A negative control (vehicle) and a positive control (a known anti-leishmanial drug) are included.
-
Incubation: The plates are incubated at 25°C for a specified period (e.g., 24, 48, 72, and 96 hours).
-
Viability Assessment: Parasite viability is determined using a suitable method, such as direct counting with a hemocytometer or a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.[3]
In Vivo Antitumor Assay
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a murine tumor model.
Methodology:
-
Animal Model: Swiss mice are inoculated subcutaneously with Sarcoma 180 tumor cells.
-
Treatment: Once the tumors are palpable, the mice are randomly divided into treatment and control groups. The test compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, is administered intraperitoneally at different doses for a specified number of consecutive days. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor inhibition rate is calculated as: [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100%.[5]
Proposed Research Workflow for this compound
Given the lack of data on the 2,3,4-isomer, a systematic investigation is warranted. The following workflow is proposed as a starting point for researchers.
Conclusion and Future Directions
While the biological landscape of this compound remains uncharted, the documented activities of its 3,4,5-isomer provide a compelling rationale for its investigation. The structural nuances between these isomers are likely to confer distinct biological profiles, and a thorough exploration of the 2,3,4-isomer could unveil novel therapeutic agents. Future research should focus on the chemical synthesis and subsequent in vitro screening of this compound against a diverse panel of biological targets. Positive hits can then be followed by more in-depth mechanistic studies and in vivo validation. The scientific community is encouraged to embark on this exploratory journey to unlock the full potential of this understudied molecule.
References
- 1. scielo.br [scielo.br]
- 2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2,3,4-trimethoxyphenyl)propanoic acid and its derivatives. This class of compounds holds potential for various applications in medicinal chemistry and drug discovery, particularly as scaffolds for the development of novel therapeutic agents. This document details the core synthetic pathways, experimental protocols, and relevant biological context, with a focus on providing actionable data for laboratory use.
Core Synthetic Strategy
The primary synthetic route to this compound involves a two-step process commencing with the commercially available 2,3,4-trimethoxybenzaldehyde. The initial step is a Perkin reaction to introduce the three-carbon side chain, followed by a reduction of the resulting unsaturated acid to yield the target propanoic acid. Subsequent derivatization, such as amidation, can be achieved through standard coupling reactions.
A logical workflow for the synthesis is outlined below:
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Synthesis of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid (Perkin Reaction)
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2] In this step, 2,3,4-trimethoxybenzaldehyde is condensed with acetic anhydride in the presence of a weak base, typically the salt of the corresponding carboxylic acid (sodium acetate), to form 3-(2,3,4-trimethoxyphenyl)propenoic acid.[1][2] While conventional heating can be employed, microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar reactions.[3]
General Experimental Protocol (Conventional Heating):
-
A mixture of 2,3,4-trimethoxybenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, finely powdered sodium acetate (1.0 eq) is heated with stirring at 180°C for 5-8 hours.
-
The reaction mixture is then cooled and poured into water.
-
The resulting solution is steam distilled to remove any unreacted aldehyde.
-
The residual solution is filtered to remove any resinous byproducts and then acidified with concentrated hydrochloric acid.
-
The precipitated crude 3-(2,3,4-trimethoxyphenyl)propenoic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |
| 2,3,4-Trimethoxybenzaldehyde | 1.0 | Temperature: 180°C | Typically 60-70% |
| Acetic Anhydride | 1.5 | Time: 5-8 hours | |
| Sodium Acetate | 1.0 |
Synthesis of this compound (Catalytic Hydrogenation)
The reduction of the carbon-carbon double bond in 3-(2,3,4-trimethoxyphenyl)propenoic acid is typically achieved through catalytic hydrogenation. This method offers high selectivity for the alkene reduction without affecting the aromatic ring or the carboxylic acid functionality. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
General Experimental Protocol:
-
3-(2,3,4-Trimethoxyphenyl)propenoic acid (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
| Reactant/Reagent | Catalyst Loading | Key Parameters | Product Yield |
| 3-(2,3,4-Trimethoxyphenyl)propenoic Acid | 5-10 wt% | Temperature: Room Temperature | >90% |
| 10% Palladium on Carbon | Hydrogen Pressure: 1 atm | ||
| Solvent (Ethanol/Ethyl Acetate) | Time: 2-12 hours |
Synthesis of this compound Derivatives (Amidation)
The carboxylic acid moiety of this compound can be readily converted to a variety of derivatives, such as amides and esters. Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amine.
General Experimental Protocol for Amide Synthesis:
-
Acyl Chloride Formation: this compound (1.0 eq) is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous, inert solvent (e.g., dichloromethane, THF). To this solution, the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide, which can be purified by chromatography or recrystallization.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |
| This compound | 1.0 | Temperature: Room Temperature to Reflux | Variable |
| Thionyl Chloride | Excess | Time: 1-4 hours (Acyl Chloride Formation) | |
| Amine | 1.1 | Time: 2-12 hours (Amidation) | |
| Triethylamine | 1.2 |
Biological Context and Signaling Pathways
While the biological activities of this compound derivatives are not as extensively studied as their 3,4,5-trimethoxyphenyl counterparts, the trimethoxyphenyl motif is a well-established pharmacophore in medicinal chemistry. Derivatives of 3,4,5-trimethoxycinnamic acid and related compounds have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]
A significant body of research has focused on the role of trimethoxyphenyl-containing compounds as tubulin polymerization inhibitors.[5] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[6][7]
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 3. asianpubs.org [asianpubs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid: A Detailed Protocol for Researchers
Note on Isomer: The requested synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid did not yield established protocols in the searched literature. However, extensive information is available for the synthesis of the closely related and more commonly referenced isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document details the protocols for the synthesis of the 3,4,5-trimethoxy isomer.
This application note provides detailed experimental protocols for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a compound found in various herbs and spices such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₅[5] |
| Molecular Weight | 240.25 g/mol [5] |
| Appearance | White to off-white crystalline powder[1][3] |
| Melting Point | 100-104 °C |
| CAS Number | 25173-72-2[5][6] |
Experimental Protocols
Three primary methods for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid are presented, with the microwave-assisted reduction being the most efficient in terms of yield and reaction time.
Protocol 1: Microwave-Assisted Reduction of 3,4,5-Trimethoxycinnamic Acid
This protocol describes a rapid and high-yield synthesis using microwave radiation to facilitate the reduction of the carbon-carbon double bond of the cinnamic acid derivative.[1][3]
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-Trimethoxycinnamic acid)
-
Palladium(II) chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid (HCOOH)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
100 mL Erlenmeyer flask
-
Microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for recrystallization
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl₂ in 6-10 mL of 10% sodium hydroxide solution.[1][3]
-
To this suspension, add 8-12 mL of formic acid in a batchwise manner.[1][3]
-
Place the reaction mixture in a microwave reactor and irradiate for 3-5 minutes, or until the starting material is completely consumed as monitored by an appropriate method (e.g., TLC).[1][3]
-
After the reaction is complete, cool the mixture and pour it into ice water.[1][3]
-
Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.[1][3]
-
Remove the solvent by evaporation under reduced pressure.[1][3]
-
Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1][3]
Protocol 2: Catalytic Hydrogenation of 3,4,5-Trimethoxycinnamic Acid
This method involves the catalytic hydrogenation of the corresponding cinnamic acid, a common and effective method for the reduction of alkenes.
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
Ethanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration setup
Procedure:
-
Dissolve 3,4,5-trimethoxycinnamic acid in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas and agitate the mixture until the theoretical amount of hydrogen has been consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Evaporate the filtrate to dryness to obtain the crude 3-(3,4,5-trimethoxyphenyl)propanoic acid.
-
Recrystallize the product from a suitable solvent system if necessary.
Expected Yield: Approximately 40% (based on a similar multi-step synthesis ending with catalytic hydrogenation)[7]
Protocol 3: Willgerodt-Kindler Reaction from 3,4,5-Trimethoxypropiophenone
This protocol outlines a three-step synthesis starting from 3,4,5-trimethoxybenzoic acid.[7]
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl chloride
-
Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
Step 2: Synthesis of 3,4,5-Trimethoxypropiophenone
-
React the 3,4,5-trimethoxybenzoyl chloride with a suitable organometallic reagent, such as diethylcadmium, to form 3,4,5-trimethoxypropiophenone.[7]
Step 3: Willgerodt-Kindler Reaction
-
Subject the 3,4,5-trimethoxypropiophenone to a Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, followed by hydrolysis to yield the carboxylic acid.[7]
Expected Overall Yield: 24-28%[7]
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| Microwave-Assisted Reduction | 3,4,5-Trimethoxycinnamic acid | PdCl₂, HCOOH, NaOH | 3-5 min | 84 | 102[1][3] |
| Catalytic Hydrogenation | 3,4,5-Trimethoxycinnamic acid | H₂, 10% Pd/C | - | ~40[7] | 97-103.5[7] |
| Willgerodt-Kindler Reaction | 3,4,5-Trimethoxybenzoic acid | SOCl₂, Et₂Cd, S, Morpholine | Multi-step | 24-28[7] | 91-97[7] |
Characterization Data
¹H NMR (CDCl₃):
-
δ 6.70 (s, 2H, H-2 and H-6)
-
δ 3.84 (s, 9H, 3-OCH₃, 4-OCH₃, and 5-OCH₃)
-
δ 2.92 (t, 2H, Ar-CH₂-CH₂-COOH)
-
δ 2.70 (t, 2H, -CH₂-CH₂-COOH)[3]
¹³C NMR (CDCl₃):
-
δ 178.1 (COOH)
-
δ 153.1 (C-3 and C-5)
-
δ 135.87 (C-4 and C-1)
-
δ 105.3 (C-2 and C-6)
-
δ 60.8 (4-OCH₃)
-
δ 56.1 (3-OCH₃ and 5-OCH₃)
-
δ 35.5 (Ar-CH₂)
-
δ 31.0 (-CH₂-COOH)[3]
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.
References
- 1. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [amp.chemicalbook.com]
- 2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 3. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 6. 3-(3,4,5-Trimethoxyphenyl)propionic acid = 98 25173-72-2 [sigmaaldrich.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Note: HPLC Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). The described method is based on reverse-phase chromatography, a widely used technique for the separation and quantification of organic molecules. This application note includes instrument parameters, mobile phase preparation, and a sample workflow, offering a comprehensive guide for the determination of this compound in various sample matrices. The provided method is a starting point and may require optimization and validation for specific applications.
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, sensitivity, and specificity for the analysis of such compounds. This application note outlines a reverse-phase HPLC method suitable for the analysis of this compound.
HPLC Method Parameters
A reverse-phase HPLC method is proposed for the analysis of this compound.[1] The following table summarizes the recommended starting conditions. These parameters are based on typical methods for similar aromatic propanoic acids and may be optimized for specific analytical needs.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 60% A, 40% B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 228 nm or 275 nm (requires optimization) |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
This compound reference standard
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
Mobile Phase Preparation
-
Mobile Phase A (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Mobile Phase B (0.1% Phosphoric Acid in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
Note: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with 0.1% formic acid to ensure compatibility with the MS interface.[1]
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the sample containing this compound.
-
Extract the analyte with a suitable solvent (e.g., methanol) using sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. The outlined protocol, including instrument parameters and sample preparation guidelines, serves as a robust starting point for researchers. Method optimization and validation are crucial steps to ensure the accuracy, precision, and reliability of the results for any specific application.
References
Application Notes and Protocols: 1H NMR Spectrum of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3,4-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its molecular structure and the electronic environment of its protons can be effectively elucidated using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document provides a detailed protocol for the acquisition of a ¹H NMR spectrum of this compound and an analysis of its predicted spectral data. The information herein is valuable for the structural verification and quality control of this compound in research and drug development settings.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimental ¹H NMR data for this compound in publicly accessible databases, the following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and spin-spin coupling patterns.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | 6.95 | Doublet (d) | ~8.5 | 1H |
| H-5' | 6.70 | Doublet (d) | ~8.5 | 1H |
| OCH₃ (C4') | 3.89 | Singlet (s) | - | 3H |
| OCH₃ (C3') | 3.87 | Singlet (s) | - | 3H |
| OCH₃ (C2') | 3.85 | Singlet (s) | - | 3H |
| H-3 (Ar-CH₂) | 2.95 | Triplet (t) | ~7.5 | 2H |
| H-2 (-CH₂-COOH) | 2.65 | Triplet (t) | ~7.5 | 2H |
| COOH | > 11.0 | Broad Singlet (br s) | - | 1H |
Experimental Protocol
This protocol outlines the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (or residual solvent peak for referencing)
-
NMR tube (5 mm diameter)
-
Pipettes and glassware
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
If not using the residual solvent peak for referencing, add a small amount of TMS.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by the shape of the lock signal.
-
Set the appropriate spectral parameters, including the spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and spectrometer sensitivity; typically, 16 to 64 scans are sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum. If TMS was used, set its peak to 0.00 ppm. Otherwise, reference the spectrum to the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Data Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the three methoxy groups, the two methylene groups of the propanoic acid side chain, and the carboxylic acid proton.
-
Aromatic Region: The two aromatic protons (H-5' and H-6') are expected to appear as doublets due to coupling with each other (ortho-coupling). The electron-donating methoxy groups will shield these protons, causing them to resonate in the upfield region of the aromatic spectrum.
-
Methoxy Groups: The three methoxy groups are in different chemical environments and are predicted to appear as three distinct singlets.
-
Propanoic Acid Chain: The two methylene groups will appear as two triplets, each integrating to two protons. The methylene group adjacent to the aromatic ring (H-3) will be coupled to the methylene group adjacent to the carboxyl group (H-2), and vice versa.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (typically >11 ppm) and may exchange with trace amounts of water in the solvent, which can affect its broadness and exact position.
Visualization of Molecular Structure and Proton Relationships
The following diagrams illustrate the molecular structure and the expected proton signaling in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: ¹H NMR signaling and coupling relationships.
Application Note: High-Throughput Quantitative Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a template for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in biological matrices. Due to the limited availability of specific published methods for this analyte, this document provides a comprehensive, generalized protocol based on the analysis of structurally similar compounds, such as phenolic and organic acids. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for method development and validation in research and drug development settings.
Introduction
This compound is a methoxy-substituted aromatic carboxylic acid. The analysis of such compounds is crucial in various fields, including pharmacology, metabolomics, and natural product research. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for accurate quantification in complex biological samples. This note outlines a hypothetical, yet scientifically grounded, LC-MS/MS protocol for this purpose.
Experimental
Sample Preparation
A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for the extraction of this compound from plasma or tissue homogenates.
Liquid-Liquid Extraction Protocol:
-
To 100 µL of the sample (e.g., plasma), add an internal standard.
-
Add 20 µL of 2% formic acid to acidify the sample.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve the analyte from matrix interferences. A reversed-phase C18 column is a suitable choice for this type of molecule.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 for a typical gradient elution program. |
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 6.0 | 5 |
Mass Spectrometry
The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Negative ionization mode is often suitable for carboxylic acids.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 for hypothetical MRM transitions. |
Data Presentation
The following table summarizes the hypothetical quantitative parameters for the LC-MS/MS analysis of this compound. These values are predicted based on the compound's structure and should be experimentally verified. The molecular weight of this compound is 240.25 g/mol .[1][2]
Table 2: Hypothetical MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) |
| This compound | 239.1 | 195.1 | 15 |
| This compound | 239.1 | 180.1 | 25 |
| Internal Standard (e.g., isotopically labeled) | Varies | Varies | Varies |
Visualizations
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.
References
Application Notes and Protocols: Experimental Use of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid in Proteomics Research
Introduction
3-(2,3,4-Trimethoxyphenyl)propanoic acid is a derivative of cinnamic acid. While direct proteomics research on this specific compound is not extensively documented in publicly available literature, research on structurally similar compounds, particularly chalcone and cinnamic acid derivatives with a 3,4,5-trimethoxyphenyl moiety, provides valuable insights into potential applications and experimental approaches in proteomics. These studies often focus on elucidating the mechanism of action of these compounds in disease models, particularly in cancer research. This document outlines potential applications, detailed experimental protocols, and data interpretation strategies for investigating the effects of this compound on the proteome, drawing parallels from research on related molecules.
Potential Applications in Proteomics Research
Based on the activities of similar compounds, the experimental use of this compound in proteomics could focus on:
-
Target Identification and Mechanism of Action Studies: Identifying the cellular proteins that directly or indirectly interact with the compound to understand its biological effects.
-
Biomarker Discovery: Identifying protein expression changes in response to treatment that could serve as biomarkers for efficacy or toxicity.
-
Pathway Analysis: Elucidating the signaling pathways modulated by the compound to understand its broader physiological or pathological impact.
A key area of investigation for analogous compounds has been their anti-cancer properties. Proteomics studies have been instrumental in revealing that related chalcone derivatives can induce apoptosis, disrupt the cell cycle, and stimulate an immune response in cancer cells.[1][2]
Quantitative Data Summary
While specific quantitative proteomics data for this compound is not available, the following table illustrates how such data could be presented, based on studies of similar compounds. The table summarizes hypothetical quantitative proteomics data from a study on a triple-negative breast cancer (TNBC) cell line treated with the compound.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Cellular Pathway |
| P04114 | HSP90AB1 | Heat shock protein HSP 90-beta | -1.5 | 0.001 | Protein folding, Cell signaling |
| P62258 | HSPA5 | 78 kDa glucose-regulated protein | 2.1 | <0.001 | Unfolded protein response |
| P06213 | HBA1 | Hemoglobin subunit alpha | 1.8 | 0.005 | Oxygen transport |
| Q06830 | PRKDC | DNA-dependent protein kinase catalytic subunit | -1.2 | 0.01 | DNA repair |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -0.8 | 0.03 | Cell cycle, Signal transduction |
| P11021 | B2M | Beta-2-microglobulin | 2.5 | <0.001 | MHC-I antigen presentation |
Experimental Protocols
The following are detailed protocols for key experiments in a typical proteomics workflow to study the effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231) in T-75 flasks at a density of 1 x 10^6 cells per flask.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Once the cells reach 70-80% confluency, treat them with this compound at a predetermined concentration (e.g., 5 µM, based on IC50 values of similar compounds) or with a vehicle control (e.g., DMSO) for 24 hours.[2]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then scrape the cells into a conical tube. Centrifuge at 500 x g for 5 minutes to pellet the cells.
Protocol 2: Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM HEPES, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce the proteins with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 14 mM iodoacetamide for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Perform a two-step digestion by first adding Lys-C and incubating for 4 hours at 37°C, followed by the addition of trypsin and overnight incubation at 37°C.[3]
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
Protocol 3: Tandem Mass Tag (TMT) Labeling and Fractionation
-
TMT Labeling: Resuspend the desalted peptides in a labeling buffer (e.g., 200 mM HEPES, pH 8.0). Add the TMTpro reagents to each sample and incubate for 1 hour at room temperature.[3]
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Pooling and Desalting: Combine the labeled samples, and then desalt the pooled sample using a C18 SPE cartridge.
-
Fractionation: Fractionate the labeled peptides using basic reversed-phase liquid chromatography (bRPLC) to reduce sample complexity.[3]
Protocol 4: LC-MS/MS Analysis
-
LC Separation: Analyze the fractionated peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.[4]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway affected by this compound, based on the known effects of similar compounds that induce the unfolded protein response and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the quantitative proteomics analysis of cells treated with this compound.
Caption: Quantitative proteomics experimental workflow.
References
- 1. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Profiling Reveals Key Pathways in the Anticancer Action of Methoxychalcone Derivatives in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trimethoxyphenyl)propanoic Acid Isomers in Biochemical Research
Disclaimer: Initial research indicates a significant lack of specific biochemical data and experimental protocols for 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information presented herein is based on the well-documented, structurally related isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , and its derivatives. This compound is a known natural product found in species such as long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[1][2][3][4] Researchers should exercise caution and validate these protocols for the 2,3,4-isomer.
I. Application Notes
3-(3,4,5-Trimethoxyphenyl)propanoic acid and its structural analogs are versatile biochemicals with potential applications in several key areas of research, primarily due to the bioactivity of the trimethoxyphenyl (TMP) moiety.
1. Anticancer Research: The TMP moiety is a critical pharmacophore found in numerous potent tubulin polymerization inhibitors, including combretastatin A-4.[5] Derivatives containing the 3,4,5-trimethoxyphenyl group have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6][7][8] The primary mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] This makes 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its derivatives valuable tools for studying microtubule-dependent processes and for the development of novel chemotherapeutic agents.
2. Anti-inflammatory and Immunomodulatory Studies: Compounds featuring the trimethoxyphenyl structure have been shown to possess anti-inflammatory properties.[9][10][11][12] Research has indicated that these molecules can inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).[9][12] The mechanism often involves the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6).[13][14] Therefore, this compound can be used as a scaffold to investigate signaling pathways in inflammation, such as the NF-κB and MAPK pathways, and to explore new anti-inflammatory drug candidates.[13][14]
3. Metabolic Disease Research: Structurally related phenylpropanoic acids, which are metabolites produced by gut microbiota, have been identified as signaling molecules that regulate host metabolism.[15] Specifically, they can act as agonists for G-protein coupled receptors like GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[15][16] Activation of GPR41 in tissues like sympathetic ganglia can influence energy homeostasis.[15][17] Although not directly demonstrated for 3-(3,4,5-Trimethoxyphenyl)propanoic acid, its structure suggests it could be investigated as a potential modulator of GPR41 or other metabolic signaling pathways, offering a tool for studying gut-microbiome-host interactions.
4. Anti-parasitic Research: 3-(3,4,5-Trimethoxyphenyl)propanoic acid itself has demonstrated direct biological activity against parasites. It has been shown to inhibit the growth of Leishmania amazonensis promastigotes in vitro, suggesting its potential as a lead compound for the development of new antileishmanial drugs.[18][19]
II. Quantitative Data
The following tables summarize the biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its representative derivatives.
Table 1: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 3g (indole derivative) | MCF-7 (Breast) | Antiproliferative | 2.94 ± 0.56 | [6] |
| Compound 3g (indole derivative) | MDA-MB-231 (Breast) | Antiproliferative | 1.61 ± 0.004 | [6] |
| Compound 3g (indole derivative) | A549 (Lung) | Antiproliferative | 6.30 ± 0.30 | [6] |
| Compound 3g (indole derivative) | HeLa (Cervical) | Antiproliferative | 6.10 ± 0.31 | [6] |
| Compound 3g (indole derivative) | A375 (Melanoma) | Antiproliferative | 0.57 ± 0.01 | [6] |
| Compound 9p (pyridine derivative) | HeLa (Cervical) | Antiproliferative | Potent Activity | [5][20] |
| 1,3,4-thiadiazole derivative | MCF-7 (Breast) | Cytotoxicity | 6.6 |[8] |
Table 2: Anti-inflammatory and Anti-parasitic Activity
| Compound | Target/Organism | Assay Type | IC₅₀ | Reference |
|---|---|---|---|---|
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Leishmania amazonensis | Growth Inhibition | 145 µg/mL | [18][19] |
| Isoxazolidine derivative 5b(v) | Group II Phospholipase A2 (PLA2) | Enzyme Inhibition | 54.8 µM | [9] |
| Ketoprofen-TMP derivative 19 | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 94% inhibition |[12] |
III. Experimental Protocols
This protocol is used to assess the cytotoxic or antiproliferative effects of the test compound on a cancer cell line (e.g., MCF-7 or HeLa).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21][22]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[21][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Workflow for MTT Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 3. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [amp.chemicalbook.com]
- 4. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | 25173-72-2 | Endogenous Metabolite | MOLNOVA [molnova.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of trimethoxyphenyl isoxazolidines as inhibitors of secretory phospholipase A2 with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
Disclaimer: As of the current date, specific in vitro assay data for 3-(2,3,4-Trimethoxyphenyl)propanoic acid is not extensively available in the public scientific literature. The following application notes and protocols are provided as a representative guide for researchers. These have been developed based on the activities of structurally similar trimethoxyphenyl-containing compounds and related molecules. Researchers should adapt and optimize these protocols based on their specific experimental setup and objectives.
Introduction
This compound is a derivative of phenylpropanoic acid. While this specific isomer is not extensively studied, related compounds with the trimethoxyphenyl scaffold have demonstrated a range of biological activities, including potential as anticancer agents and modulators of metabolic pathways. Structurally similar compounds have been shown to interact with key cellular targets such as tubulin and may influence cell signaling pathways related to cell cycle progression and apoptosis.
These application notes provide a framework for the in vitro evaluation of this compound, focusing on assays relevant to its potential cytotoxic and cell signaling modulating effects.
Data Presentation: Hypothetical In Vitro Activities
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays, based on activities observed for structurally related compounds.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 48 | 15.8 |
| HeLa | Cervical Cancer | MTT Assay | 48 | 22.4 |
| A549 | Lung Cancer | MTT Assay | 48 | 35.1 |
| MCF-7 | Breast Cancer | MTT Assay | 48 | 18.9 |
Table 2: Effect of this compound on Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| This compound | 10 | 45 ± 5.2 |
| This compound | 25 | 68 ± 7.1 |
| This compound | 50 | 85 ± 6.5 |
| Colchicine (Positive Control) | 5 | 92 ± 4.8 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa, A549, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound
-
Colchicine (positive control)
-
Paclitaxel (polymerization enhancer)
-
Spectrophotometer with temperature control
Protocol:
-
Preparation: Resuspend tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixtures containing tubulin, GTP (1 mM), and different concentrations of this compound or control compounds. Keep the plate on ice.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.
-
Data Analysis: Plot the absorbance against time. The percentage of inhibition can be calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow Diagram
Caption: General workflow for the in vitro evaluation of novel compounds.
Application Notes and Protocols for Cell Culture Experiments with 3-(2,3,4-Trimethoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Hypothetical Application Note: Investigating the Anticancer Potential of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
Introduction
Compounds containing a trimethoxyphenyl (TMP) moiety are a well-established class of molecules with significant biological activities, most notably as anticancer agents. Many TMP-containing compounds have been shown to interact with tubulin, a key component of the cytoskeleton, thereby inhibiting its polymerization into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2][4][5]
Given its structural similarity to other biologically active TMP derivatives, this compound is a candidate for investigation as a novel anticancer agent. This document outlines a series of standard cell-based assays to determine its cytotoxic and cytostatic effects on cancer cell lines. The proposed experiments will assess the compound's impact on cell viability, its ability to induce apoptosis, and its effect on cell cycle progression.
Potential Mechanism of Action
Based on the literature for related compounds, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine site on β-tubulin, the compound may prevent the formation of microtubules, which are essential for mitotic spindle formation during cell division.[1][2] The disruption of this process is hypothesized to trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing the intrinsic apoptotic pathway.[4][5][6]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the described experimental protocols. This data is for illustrative purposes to guide researchers in their data presentation.
| Cell Line | Assay | Parameter | This compound | Positive Control (e.g., Paclitaxel) |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 (µM) after 48h | 15.2 | 0.05 |
| Annexin V/PI Assay | % Apoptotic Cells at IC50 | 45.3% | 60.1% | |
| Cell Cycle Analysis | % Cells in G2/M at IC50 | 55.8% | 70.2% | |
| HeLa (Cervical Cancer) | MTT Assay | IC50 (µM) after 48h | 21.7 | 0.08 |
| Annexin V/PI Assay | % Apoptotic Cells at IC50 | 38.9% | 55.4% | |
| Cell Cycle Analysis | % Cells in G2/M at IC50 | 51.2% | 65.7% | |
| A549 (Lung Cancer) | MTT Assay | IC50 (µM) after 48h | 35.4 | 0.12 |
| Annexin V/PI Assay | % Apoptotic Cells at IC50 | 32.1% | 50.8% | |
| Cell Cycle Analysis | % Cells in G2/M at IC50 | 46.5% | 61.3% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the compound.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration and a control (vehicle) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
-
3. Cell Cycle Analysis
This protocol is for determining the effect of the compound on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound and a vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[10]
-
Centrifuge the fixed cells and wash twice with PBS.[10]
-
Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[11]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for screening a novel compound.
References
- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
- 4. 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Note: Strategies for the In Vivo Formulation of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the formulation and in vivo administration of 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a compound with presumed low aqueous solubility. The methodologies outlined are based on established practices for poorly soluble acidic compounds and data from structurally similar molecules.
Introduction
This compound is a small molecule of interest in various research fields. A significant hurdle for its in vivo evaluation is its predicted low water solubility, which can lead to poor absorption, low bioavailability, and high variability in preclinical studies.[1] Effective formulation is therefore critical to ensure consistent and reliable delivery of the compound to the target site.
This guide details recommended protocols for solubilizing this compound for in vivo research, presents a typical experimental workflow, and illustrates a potential signaling pathway for this class of compounds.
Physicochemical Properties
| Property | This compound | 3-(3,4,5-Trimethoxyphenyl)propanoic acid (Isomer) | Reference |
| Molecular Formula | C₁₂H₁₆O₅ | C₁₂H₁₆O₅ | [2][3] |
| Molecular Weight | 240.25 g/mol | 240.25 g/mol | [2][3] |
| CAS Number | 33130-04-0 | 25173-72-2 | [2][3] |
| Predicted pKa | Not Found | 4.70 ± 0.10 | [3] |
| Solubility in DMSO | Not Found | ~25-50 mg/mL | [4] |
| Solubility in Methanol | Not Found | 0.1 g/mL (clear) | [3] |
| Water Solubility (Est.) | Not Found | 1942 mg/L @ 25 °C |
Recommended Formulation Protocols
Given the compound's acidic nature and predicted low aqueous solubility, a co-solvent-based formulation is the primary recommendation. Alternative strategies are also discussed.
Protocol 1: Co-Solvent Formulation for Clear Solution
This protocol is adapted from successful formulations for the structural isomer 3-(3,4,5-Trimethoxyphenyl)propanoic acid and is suitable for intravenous or oral administration.[5][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 or PEG400
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Use gentle warming or sonication if necessary to ensure complete dissolution.
-
Add Co-solvents: In a sterile vial, sequentially add the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps for a 1 mL final volume:
-
Start with 100 µL of your DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween 80 and mix again until clear.
-
-
Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture dropwise while vortexing continuously. This gradual addition is crucial to prevent precipitation of the compound.
-
Final Quality Control:
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
Measure the pH to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5).
-
Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile vial.
-
-
Storage: Store the formulation at 4°C, protected from light. It is highly recommended to prepare the formulation fresh on the day of the experiment.[4]
Note: Based on the isomer, this method can achieve a final concentration of at least 1 mg/mL.[5]
Alternative Strategies
-
Suspension for Oral Administration: If a higher dose is required than can be achieved in a clear solution, a micronized suspension can be prepared. This typically involves suspending the finely ground powder in a vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose) in water or saline.
-
pH Adjustment: As a weak acid (predicted pKa ~4.7), the solubility of this compound will increase significantly in alkaline conditions.[3] For in vitro use or specific in vivo applications where a higher pH is tolerable, adjusting the pH of an aqueous solution with NaOH to >7 can enhance solubility. However, care must be taken to ensure the final formulation's pH is compatible with the route of administration.
Experimental Workflow & Administration
A typical preclinical pharmacokinetic study involves careful planning from formulation to analysis.[6]
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Protocol 2: Oral Gavage Administration in Rodents
-
Animal Preparation: Fast animals overnight (e.g., 12-16 hours) prior to dosing, ensuring free access to water.[1]
-
Dose Calculation: Weigh each animal immediately before dosing. Calculate the required volume of the formulation based on the animal's weight and the target dose (e.g., in mg/kg).
-
Administration: Gently restrain the animal. Using a proper-sized oral gavage needle, carefully administer the calculated volume of the formulation directly into the stomach.
-
Monitoring: Observe the animal post-administration for any signs of distress or adverse reactions.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to characterize the pharmacokinetic profile.[6]
Potential Signaling Pathway
While the direct molecular targets of this compound are not established, related phenolic acids have been shown to interact with G-protein coupled receptors, such as GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[7][8] GPR41 is activated by short-chain fatty acids and is involved in metabolic regulation and immune responses.[8] Its signaling primarily occurs through the Gi/o pathway.
Caption: Hypothetical GPR41 signaling pathway potentially modulated by the compound.
This pathway illustrates that upon ligand binding, GPR41 activates the Gi/o protein, which in turn inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent modulation of cellular responses.[8] Some studies have also linked GPR41 activation to the induction of apoptosis via a p53/Bax-dependent pathway.[9]
Disclaimer: This document provides generalized guidance. Researchers should perform their own formulation development and optimization studies to determine the most suitable vehicle and concentration for their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(2,3,4-Trimethoxyphenyl)propionic acid | C12H16O5 | CID 118401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 6. admescope.com [admescope.com]
- 7. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Orphan G protein-coupled receptor, GPR41, induces apoptosis via a p53/Bax pathway during ischemic hypoxia and reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,3,4-Trimethoxyphenyl)propanoic acid is a compound of interest in various research fields, including drug development and metabolomics, due to its structural relation to compounds like asarone.[1][2] Direct analysis of this carboxylic acid by gas chromatography-mass spectrometry (GC-MS) is often challenging due to its low volatility and potential for thermal degradation.[3][4] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[5][6] This document provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique for carboxylic acids.
Principle of Derivatization
The primary goal of derivatizing this compound is to replace the active hydrogen in its carboxylic acid group with a less polar, more volatile functional group.[4] Silylation is a widely used method that achieves this by introducing a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate.[3] The resulting TMS ester of this compound is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of this compound.
Caption: Workflow for the silylation of this compound.
Detailed Experimental Protocol: Silylation with BSTFA
This protocol outlines the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable solvent like acetonitrile)
-
Reaction vials (e.g., 2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample or standard into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure no moisture is present as it can interfere with the silylation reaction.
-
-
Reagent Addition:
-
To the dried sample, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA containing 1% TMCS to the vial.[5] It is recommended to use a molar excess of the silylating reagent.
-
-
Derivatization Reaction:
-
Cooling:
-
After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for the derivatization and suggested starting points for the GC-MS analysis.
Table 1: Derivatization Parameters
| Parameter | Value/Range | Rationale/Reference |
| Sample Amount | 1-5 mg | A common starting range for derivatization. |
| Derivatization Reagent | BSTFA + 1% TMCS | A widely used and effective silylating agent for carboxylic acids.[3] |
| Solvent | Anhydrous Pyridine | A common solvent that also acts as a catalyst.[5] |
| Reagent Volume | 100 µL | A typical volume for the specified sample amount. |
| Reaction Temperature | 60-70°C | Ensures efficient reaction without degrading the analyte.[3][7] |
| Reaction Time | 30-60 minutes | Sufficient time for the reaction to go to completion.[5] |
Table 2: Suggested GC-MS Parameters
| Parameter | Suggested Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | |
| - Initial Temperature | 80 - 100°C, hold for 1-2 min |
| - Ramp Rate | 10 - 20°C/min |
| - Final Temperature | 280 - 300°C, hold for 5-10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50 - 550 amu |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Safety Precautions
-
Derivatization reagents are often sensitive to moisture and can be corrosive. Handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Derivatization of this compound via silylation with BSTFA is a robust and reliable method to prepare the analyte for GC-MS analysis. This procedure enhances the volatility and thermal stability of the compound, leading to improved chromatographic peak shape and sensitivity. The provided protocol and parameters serve as a comprehensive guide for researchers and scientists, though optimization may be necessary depending on the specific sample matrix and instrumentation.
References
- 1. Metabolite profiling of tissues of Acorus calamus and Acorus tatarinowii rhizomes by using LMD, UHPLC-QTOF MS, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2,3,4-Trimethoxyphenyl)propanoic Acid in Drug Discovery
Introduction
Initial investigations into the role of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in drug discovery have revealed a significant lack of specific biological data for this particular isomer. The majority of scientific literature and research is focused on its structural isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP) . This compound is a naturally occurring substance found in various plants, including Long Pepper (Piper longum) and Javanese Long Pepper (Piper retrofractum)[1][2][3]. Given the available data, these application notes will focus on the known biological activities and drug discovery potential of 3-(3,4,5-Trimethoxyphenyl)propanoic acid as a representative of this class of compounds.
TMPP has been identified as a molecule of interest due to its demonstrated antiprotozoal properties. Furthermore, the trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, suggesting that TMPP could serve as a valuable scaffold for the development of novel therapeutics. These notes provide an overview of its applications, quantitative data, and detailed experimental protocols for researchers in drug discovery.
Application Notes
Antiprotozoal Activity
The most direct evidence for the therapeutic potential of 3-(3,4,5-Trimethoxyphenyl)propanoic acid comes from its demonstrated in vitro activity against protozoan parasites.
-
Leishmanicidal Activity: Research has shown that TMPP exhibits inhibitory activity against Leishmania amazonensis. This finding suggests its potential as a starting point for the development of new treatments for leishmaniasis, a neglected tropical disease.
Scaffold for Novel Drug Candidates
The 3,4,5-trimethoxyphenyl structural motif is present in numerous compounds with a wide range of biological activities. While direct evidence for TMPP in other therapeutic areas is limited, the activities of structurally related compounds highlight the potential of this scaffold.
-
Anticancer Potential of Related Compounds: Derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated for their anticancer properties. For example, a chalcone-trimethoxycinnamide hybrid has demonstrated significant cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF7) cell lines[4]. This suggests that the trimethoxyphenyl scaffold is a promising feature for the design of new anticancer agents.
-
Trypanocidal Activity of Related Compounds: An ester derivative of 3,4,5-trimethoxycinnamic acid has shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[5]. The mechanism of action for this related compound was linked to the induction of oxidative stress and mitochondrial damage in the parasite[5].
Quantitative Data
The following tables summarize the available quantitative data for 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its structurally related compounds.
Table 1: Biological Activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
| Biological Target | Assay | IC50 | Reference |
| Leishmania amazonensis promastigotes | In vitro viability assay | 145 µg/mL | [6][7] |
Table 2: Biological Activity of Structurally Related Compounds
| Compound | Biological Target | Assay | IC50 | Reference |
| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi epimastigotes | In vitro viability assay | 28.21 ± 5.34 µM | [5] |
| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi trypomastigotes | In vitro viability assay | 47.02 ± 8.70 µM | [5] |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | HepG2 (human liver cancer) cells | MTT Assay (24h) | 22 µg/mL | [4] |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | HepG2 (human liver cancer) cells | MTT Assay (48h) | 5.6 µg/mL | [4] |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | MCF7 (human breast cancer) cells | MTT Assay (24h) | 54 µg/mL | [4] |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | MCF7 (human breast cancer) cells | MTT Assay (48h) | 11.5 µg/mL | [4] |
Experimental Protocols
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
A common method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid[3].
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid
-
Palladium chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid (HCOOH)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
100 mL Erlenmeyer flask
-
Microwave reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% NaOH solution in a 100 mL Erlenmeyer flask.
-
Add 8-12 mL of formic acid in batches to the suspension.
-
Place the reaction mixture in a microwave reactor and irradiate for 3-5 minutes, or until the starting material is completely consumed (monitored by TLC).
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Acidify the mixture with 5% HCl.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.
In Vitro Leishmanicidal Activity Assay
This protocol is a generalized procedure based on the reported leishmanicidal activity of TMPP[6][7].
Materials:
-
Leishmania amazonensis promastigotes
-
Complete culture medium (e.g., Schneider's Drosophila Medium supplemented with 10% FBS)
-
3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Incubator (25-28°C)
-
Microplate reader
-
Resazurin or MTT reagent for viability assessment
Procedure:
-
Culture Leishmania amazonensis promastigotes in complete culture medium at 25-28°C until they reach the logarithmic growth phase.
-
Prepare a stock solution of TMPP in DMSO. Further dilute the stock solution with the culture medium to obtain the desired final concentrations (e.g., serial dilutions from 1600 to 6.25 µg/mL). Ensure the final DMSO concentration in the wells is non-toxic to the parasites (typically ≤ 0.5%).
-
Harvest the promastigotes by centrifugation, wash with PBS, and resuspend in fresh culture medium to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the various dilutions of TMPP to the wells. Include wells with parasites and medium only (negative control) and parasites with DMSO at the highest concentration used (vehicle control).
-
Incubate the plates at 25-28°C for 24, 48, 72, and 96 hours.
-
At each time point, assess parasite viability. For example, add 20 µL of resazurin solution to each well, incubate for another 4-6 hours, and then measure the fluorescence with a microplate reader (560 nm excitation / 590 nm emission).
-
Calculate the percentage of inhibition for each concentration of TMPP compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: A generalized workflow for natural product-based drug discovery.
Caption: Experimental workflow for the in vitro leishmanicidal assay.
Caption: Hypothesized mechanism of action for related trypanocidal compounds.
Conclusion
While this compound itself is not well-studied, its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, shows promise as a lead compound in drug discovery, particularly in the area of antiprotozoal agents. Its demonstrated activity against Leishmania amazonensis warrants further investigation, including in vivo studies and exploration of its mechanism of action. The broader biological activities of compounds containing the 3,4,5-trimethoxyphenyl scaffold, especially in anticancer and other antiparasitic research, underscore the potential of TMPP as a valuable starting point for the synthesis of new and more potent therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 3. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 4. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for this compound are:
-
Knoevenagel Condensation followed by Catalytic Hydrogenation: This route involves the condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid to form (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid, which is then reduced to the desired propanoic acid.
-
Malonic Ester Synthesis: This method utilizes the alkylation of a malonate ester with a suitable 2,3,4-trimethoxybenzyl halide, followed by hydrolysis and decarboxylation to yield the final product.
Q2: I am getting a low yield in the Knoevenagel condensation step. What are the common causes and solutions?
A2: Low yields in the Knoevenagel condensation can arise from several factors. Key areas to troubleshoot include the choice of catalyst and solvent, reaction temperature, and the presence of water, which can inhibit the reaction. Optimizing the base catalyst, such as using piperidine or triethylamine, and selecting an appropriate solvent like ethanol or toluene can improve yields. In some cases, gentle heating may be necessary to drive the reaction to completion, while azeotropic removal of water can also be beneficial.
Q3: My catalytic hydrogenation of the acrylic acid intermediate is sluggish or incomplete. How can I improve this step?
A3: Challenges during catalytic hydrogenation often relate to catalyst activity and reaction conditions. Ensure you are using a fresh, active catalyst, such as palladium on carbon (Pd/C). Catalyst poisoning from impurities carried over from the previous step can inhibit the reaction. Purifying the acrylic acid intermediate is recommended. If the reaction is slow, consider increasing the hydrogen pressure or temperature, though milder conditions are generally preferred to avoid side reactions. The choice of solvent can also play a role, with polar solvents like ethanol or methanol typically being effective.
Q4: What are the common side reactions in the malonic ester synthesis of this compound?
A4: A primary side reaction in malonic ester synthesis is dialkylation, where the malonic ester is alkylated twice, leading to a more substituted and undesired product. To minimize this, it is crucial to use a controlled amount of a mild base like sodium ethoxide to favor monoalkylation. Incomplete hydrolysis or decarboxylation can also reduce the final yield.
Troubleshooting Guides
Low Yield in Knoevenagel Condensation
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Inefficient catalysis | Optimize the catalyst (e.g., piperidine, triethylamine) and its concentration. Consider using a different base or a co-catalyst. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of water | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically if using a non-polar solvent like toluene. | |
| Formation of side products | Base is too strong, causing self-condensation of the aldehyde | Use a weaker base. |
| Reaction temperature is too high | Lower the reaction temperature. |
Issues with Catalytic Hydrogenation
| Symptom | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | Inactive catalyst | Use a fresh batch of catalyst. Ensure the catalyst is not expired or improperly stored. |
| Catalyst poisoning | Purify the acrylic acid intermediate to remove any potential catalyst poisons. | |
| Insufficient hydrogen pressure | Increase the hydrogen pressure. Use a high-pressure hydrogenation apparatus if necessary. | |
| Formation of byproducts | Over-reduction or side reactions | Use milder reaction conditions (lower temperature and pressure). Screen different catalysts to find one with better selectivity. |
Challenges in Malonic Ester Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Presence of dialkylated product | Excess base or reactive alkyl halide | Use one equivalent of a mild base. Add the alkyl halide slowly to the reaction mixture. |
| Incomplete hydrolysis | Insufficient base or reaction time for saponification | Use a sufficient excess of base (e.g., NaOH or KOH) and ensure the reaction goes to completion by monitoring with TLC. |
| Incomplete decarboxylation | Insufficient heating | Ensure adequate heating during the acidic workup to promote decarboxylation. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation and Hydrogenation
Step 1: Synthesis of (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid
-
To a solution of 2,3,4-trimethoxybenzaldehyde (1 equivalent) in ethanol, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid.
Step 2: Synthesis of this compound
-
Dissolve the (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-3 atm).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization if necessary.
Protocol 2: Malonic Ester Synthesis
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.
-
Add sodium ethoxide (1 equivalent) and stir the mixture until the diethyl malonate is fully deprotonated.
-
Slowly add 2,3,4-trimethoxybenzyl bromide (1 equivalent) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester.
-
Heat the mixture to reflux until the hydrolysis is complete.
-
Cool the reaction and acidify with a strong acid (e.g., HCl).
-
Heat the acidic solution to induce decarboxylation.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2,3,4-Trimethoxybenzaldehyde (Precursor)
| Method | Reagents | Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | 1,2,3-trimethoxybenzene, DMF, POCl₃ | 80-85 °C | ~75 | [1] |
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2,3,4-Trimethoxyphenyl)propanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound on a C18 column?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the carboxyl group of your analyte can interact with residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[1][3][4] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail."
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[5][6][7] For an acidic compound like this compound, it is crucial to keep the mobile phase pH low, ideally at least 1.5 to 2 pH units below the analyte's pKa. At a low pH, the carboxylic acid group remains in its protonated (neutral) form, minimizing its interaction with the polar silanol groups on the stationary phase and thus reducing peak tailing.[2][3][8]
Q3: What is the pKa of this compound and why is it important?
Q4: Can my HPLC system contribute to peak tailing?
A4: Yes, extra-column effects can certainly contribute to peak tailing.[4][9] This can include issues such as:
-
Excessive tubing length or diameter between the injector, column, and detector.
-
Poorly made connections that create dead volume.
-
A contaminated or partially blocked column inlet frit.[2][3]
Q5: Are there specific column chemistries that are better suited for analyzing this compound?
A5: Yes. While standard C18 columns can be used, columns with modern bonding and end-capping technologies are recommended to minimize residual silanol activity.[1][2] Look for columns marketed as "high purity silica," "end-capped," or those with alternative stationary phases like polymer-based or hybrid silica-organic materials which offer better pH stability and reduced silanol interactions.[1] A column with low silanol activity, such as a Newcrom R1, has also been reported for the analysis of this compound.[11]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.
Step 1: Evaluate and Optimize Mobile Phase pH
The first and most impactful step is to ensure your mobile phase pH is appropriate for your acidic analyte.
-
Problem: The mobile phase pH is too high (close to or above the pKa of the analyte).
-
Solution: Lower the mobile phase pH. A common practice for acidic compounds is to use a mobile phase with a pH between 2.5 and 3.5.[2] This can be achieved by adding a small amount of an acidifier.
-
Recommended Action: Prepare a mobile phase containing an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid is a good starting point.[11]
| Mobile Phase pH | Expected Peak Shape for this compound | Rationale |
| pH < 3.0 | Symmetrical | The analyte is fully protonated (neutral), minimizing interaction with silanol groups.[2][8] |
| pH 3.0 - 4.5 | Slight Tailing | A fraction of the analyte will be ionized, leading to some secondary interactions.[6][7] |
| pH > 4.5 | Significant Tailing | The majority of the analyte is in its anionic form, leading to strong interactions with residual silanols.[5] |
Step 2: Check for Column Issues
If adjusting the mobile phase pH does not resolve the issue, the problem may lie with the column itself.
-
Problem: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may be old or damaged and require replacement.[8]
-
Recommended Action:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents, starting with your mobile phase without the buffer, then 100% acetonitrile or methanol, followed by isopropanol.
-
If performance does not improve, consider replacing the column with a new, high-purity, end-capped C18 column.
-
Step 3: Inspect the HPLC System for Extra-Column Volume
Peak tailing that affects all peaks, not just your analyte of interest, often points to a system issue.[10]
-
Problem: Dead volume in the system.
-
Solution: Minimize tubing length and ensure all connections are properly fitted.
-
Recommended Action:
-
Inspect all tubing between the injector, column, and detector. Use the shortest possible length of narrow-bore (0.005") tubing.[4]
-
Check all fittings to ensure they are correctly swaged and there are no gaps.
-
If you are using a guard column, try removing it to see if the peak shape improves. A contaminated guard column can cause tailing.[12]
-
Step 4: Sample Overload and Solvent Mismatch
The sample itself can sometimes be the source of the problem.
-
Problem 1: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[3][13]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Problem 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[13]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Experimental Protocol: HPLC Analysis of this compound
This protocol is a starting point for the analysis of this compound and can be optimized as needed.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% A to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 275 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting peak tailing issues.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Analyte-stationary phase interactions at different pH values.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
Welcome to the technical support center for the NMR analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly NMR signal overlap, encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the aromatic region of the ¹H NMR spectrum of this compound. What are the initial troubleshooting steps?
A1: Signal overlap in the aromatic region is a common challenge. A systematic approach is recommended, starting with simple experimental adjustments before progressing to more advanced techniques.
-
Change the Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[1][2] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆, can induce aromatic solvent-induced shifts (ASIS), which may resolve the overlapping signals.[1]
-
Vary the Temperature: Temperature can affect molecular conformation and hydrogen bonding, which in turn can alter the chemical shifts of protons. Acquiring spectra at different temperatures may help separate overlapping signals.
Q2: The methoxy signals in my ¹H NMR spectrum are overlapping. How can I resolve them?
A2: Overlap of the three methoxy singlets is expected. To resolve these signals, consider the following:
-
Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can be added to the NMR sample to induce large chemical shifts. The magnitude of the shift is dependent on the distance of the proton from the LSR coordinating site (in this case, likely the carboxylic acid). This can effectively spread out the overlapping methoxy signals.
-
Higher Field Strength Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals and may resolve the overlap.
Q3: How can I definitively assign the aromatic and aliphatic protons in this compound?
A3: Unambiguous assignment of all proton signals, especially in the crowded aromatic region, often requires two-dimensional (2D) NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help identify the coupling network between the two aromatic protons and the two methylene groups in the propanoic acid chain.[3][4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[5][6][7] This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7][8] This is crucial for assigning quaternary carbons and for connecting the propanoic acid side chain to the aromatic ring.
Q4: The carboxylic acid proton signal is very broad and difficult to identify. How can I confirm its presence?
A4: The carboxylic acid proton is often broad and its chemical shift can be highly variable depending on concentration and solvent. To confirm its presence, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and experimental data for the related isomer 3-(3,4,5-Trimethoxyphenyl)propionic acid for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H-5 | 6.8 - 7.0 |
| H-6 | 6.6 - 6.8 |
| -CH₂- (alpha to COOH) | 2.6 - 2.8 |
| -CH₂- (beta to COOH) | 2.8 - 3.0 |
| 2-OCH₃ | 3.8 - 4.0 |
| 3-OCH₃ | 3.8 - 4.0 |
| 4-OCH₃ | 3.8 - 4.0 |
| -COOH | 10.0 - 12.0 (variable, broad) |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~179 |
| C-1 | ~125 |
| C-2 | ~152 |
| C-3 | ~142 |
| C-4 | ~153 |
| C-5 | ~124 |
| C-6 | ~107 |
| -CH₂- (alpha to COOH) | ~35 |
| -CH₂- (beta to COOH) | ~25 |
| 2-OCH₃ | ~61 |
| 3-OCH₃ | ~60 |
| 4-OCH₃ | ~56 |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 3-(3,4,5-Trimethoxyphenyl)propionic acid in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 6.70 (s, 2H) | 105.3 |
| Ar-CH₂- | 2.92 (t, 2H) | 35.5 |
| -CH₂-COOH | 2.70 (t, 2H) | 31.0 |
| 4-OCH₃ | 3.84 (s, 9H) | 60.8 |
| 3,5-OCH₃ | 56.1 | |
| C-1 | 135.87 | |
| C-3, C-5 | 153.1 | |
| C-4 | 135.87 | |
| COOH | 178.1 |
Data from: Journal of Organic Chemistry, 2015, vol. 80, # 24, p. 12435-12443.[9]
Experimental Protocols
1. Solvent Study for Resolving Signal Overlap
-
Sample Preparation: Prepare separate, identically concentrated solutions (e.g., 5-10 mg in 0.6 mL) of this compound in different deuterated solvents such as CDCl₃, acetone-d₆, and benzene-d₆.
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal dispersion, particularly in the aromatic and methoxy regions.
2. 2D NMR Spectroscopy for Structural Elucidation
The following are general procedures for acquiring common 2D NMR spectra. Specific parameters may need to be optimized for your instrument and sample.
-
¹H-¹H COSY (Correlation Spectroscopy): [3][10]
-
Setup: Load a standard COSY pulse sequence.
-
Acquisition: Acquire a standard ¹H spectrum to determine the spectral width. Set the number of increments in the indirect dimension (t₁) to 128-256 for adequate resolution.
-
Processing: Process the 2D data using a sine-bell window function. Cross-peaks in the COSY spectrum indicate scalar (J) coupling between protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [6][11]
-
Setup: Load a standard HSQC pulse sequence.
-
Acquisition: Acquire ¹H and ¹³C spectra to determine the respective spectral widths. The experiment is proton-detected for higher sensitivity.
-
Processing: Process the 2D data. Cross-peaks indicate a direct one-bond correlation between a proton and a carbon.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [8][12]
-
Setup: Load a standard HMBC pulse sequence.
-
Acquisition: Similar to HSQC, determine the ¹H and ¹³C spectral widths. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).
-
Processing: Process the 2D data. Cross-peaks show correlations between protons and carbons that are two or three bonds apart, which is essential for assigning quaternary carbons and piecing together the molecular structure.
-
Mandatory Visualization
Caption: Workflow for troubleshooting NMR signal overlap.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 9. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 10. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 11. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Technical Support Center: Purification of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, such as 2,3,4-trimethoxybenzaldehyde or the corresponding propiophenone, and side-products from the reaction. In syntheses involving reduction of a corresponding cinnamic acid derivative, the unsaturated precursor may be present as an impurity.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization is a commonly employed and effective method for purifying this compound. For challenging separations of impurities with similar solubility, column chromatography can be utilized.
Q3: What are suitable analytical methods to assess the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. The melting point of the compound is a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooled too rapidly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| No crystal formation | The solution is not saturated. | Concentrate the solution by evaporating some of the solvent. |
| The compound is highly soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. | |
| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. | |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the yield. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation | Inappropriate solvent system (eluent). | Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is often a good starting point. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product is insoluble in the mobile phase | The chosen eluent is too non-polar. | Add a more polar solvent to the mobile phase to increase the solubility of the compound. |
| Compound streaks on the column | The compound is too polar for the stationary phase. | Consider using a more polar mobile phase or a different stationary phase (e.g., alumina). Adding a small amount of acetic acid to the eluent can sometimes improve the chromatography of carboxylic acids. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from a procedure for the closely related isomer, 3-(3,4,5-trimethoxyphenyl)propionic acid, and may require optimization.[1]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent, such as ethyl acetate, until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, place the flask in an ice bath for 30 minutes to an hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization, or a less polar solvent like hexane).
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
References
Improving solubility of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound in aqueous solutions?
A1: this compound is expected to have low intrinsic aqueous solubility. This is due to the presence of the hydrophobic trimethoxyphenyl group. As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous solution.
Q2: I am observing precipitation when I try to dissolve the compound in my aqueous buffer. What is the likely cause and how can I resolve this?
A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. The primary cause is that the concentration you are trying to achieve exceeds the compound's solubility under your experimental conditions. To resolve this, you can try the following:
-
Increase the pH: As a carboxylic acid, increasing the pH of your buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution can help to increase the solubility.
-
Gentle heating and sonication: These methods can help to overcome the energy barrier for dissolution. However, ensure that your compound is stable at elevated temperatures.
-
Prepare a stock solution: Dissolve the compound in a suitable organic solvent (like DMSO) at a high concentration first, and then add it dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound, like other carboxylic acids, is significantly influenced by pH. In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), making the molecule less polar and thus less soluble in water. As the pH increases to become more alkaline, the carboxylic acid group deprotonates to form the carboxylate anion (-COO-). This ionized form is more polar and, therefore, more soluble in aqueous solutions.[1][2] A significant increase in solubility is generally observed when the pH is above the compound's pKa.
Q4: What are some common co-solvents that can be used to improve the solubility of this compound?
A4: Common water-miscible organic solvents, often referred to as co-solvents, can be used to enhance the solubility of poorly soluble drugs.[1] Some suitable options include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly lower molecular weight PEGs like PEG 300 and PEG 400.
It is crucial to use the minimum amount of co-solvent necessary and to ensure its compatibility with your experimental system, especially in biological assays where solvents can have their own effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in water. | Low intrinsic aqueous solubility. | 1. Attempt to dissolve in a small amount of a water-miscible organic solvent (e.g., DMSO) first to create a stock solution. 2. Increase the pH of the aqueous solution to > 7.0. |
| Precipitation occurs when adding a DMSO stock solution to an aqueous buffer. | The concentration of the compound in the final aqueous solution is above its solubility limit. The rapid change in solvent polarity causes the compound to crash out. | 1. Lower the final concentration of the compound. 2. Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. 3. Warm the aqueous buffer slightly before adding the stock solution. 4. Increase the percentage of co-solvent in the final solution, if permissible for the experiment. |
| Inconsistent results in biological assays. | The compound may be precipitating out of the media over time. | 1. Visually inspect your assay plates or tubes for any signs of precipitation before and after the experiment. 2. Consider using a solubility-enhancing excipient, such as a cyclodextrin, to form a stable inclusion complex. |
| Difficulty in preparing a concentrated aqueous stock solution. | The desired concentration is well above the compound's aqueous solubility. | 1. Prepare a stock solution in a suitable organic solvent. 2. Consider forming a salt of the compound (e.g., sodium or potassium salt) which is likely to have higher aqueous solubility.[1] |
Quantitative Data
| Compound | Solvent | Temperature (°C) | Estimated Solubility | Reference |
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Water | 25 | 1942 mg/L | [3] |
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Methanol | - | 0.1 g/mL (clear solution) | [4][5] |
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | DMSO | - | 50 mg/mL | [6] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the solubility as a function of pH.
Protocol 2: Preparation of a Solution Using a Co-solvent
-
Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
-
Dilution into Aqueous Medium: While vigorously stirring the desired aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.
-
Observation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
Caption: Experimental workflow for improving solubility.
Caption: Relationship between pH and solubility for a carboxylic acid.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. 3-(3,4,5-trimethoxyphenyl) propionic acid, 25173-72-2 [thegoodscentscompany.com]
- 4. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
Stability issues of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's carboxylic acid functional group makes it susceptible to pH-dependent degradation, particularly hydrolysis.
-
Solvent: The choice of solvent can impact solubility and stability. While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV radiation, may cause photolytic degradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly given the electron-rich trimethoxyphenyl ring.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound, typically prepared in anhydrous DMSO, should be stored at -80°C in tightly sealed vials to minimize water absorption and degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "crashing out" and is due to the compound's lower solubility in aqueous solutions compared to DMSO. Here are some troubleshooting steps:
-
Decrease the final concentration: The desired concentration in the aqueous medium may exceed the compound's solubility limit.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations.[2]
-
Use a higher concentration stock: This allows for the addition of a smaller volume of DMSO to the aqueous medium, keeping the final DMSO concentration low (ideally ≤0.5% for cell-based assays).[3]
-
Pre-warm the aqueous solution: Warming the buffer or medium to 37°C can sometimes improve solubility.[2]
-
Consider co-solvents: In some cases, the use of a co-solvent in the final formulation may be necessary, but this should be carefully evaluated for compatibility with the experimental system.[3]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated.[4][5] This involves subjecting the compound to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6][7] The HPLC method must be able to separate the intact compound from all formed degradants.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over time in an aqueous buffer. | Hydrolysis or oxidation. | Conduct a stability study at different pH values and temperatures to determine the optimal conditions. Consider using a freshly prepared solution for each experiment. |
| Appearance of new peaks in HPLC analysis of a stored solution. | Degradation of the compound. | Perform forced degradation studies to identify the degradation products and elucidate the degradation pathway. This information is crucial for developing a robust stability-indicating method.[8] |
| Inconsistent results in biological assays. | Compound instability or precipitation in the assay medium. | Verify the compound's stability under the specific assay conditions (e.g., temperature, pH, media components). Visually inspect for any precipitation. |
| Discoloration of the solution upon storage. | Oxidative degradation or photodecomposition. | Store solutions protected from light and consider purging with an inert gas like nitrogen or argon to minimize oxidation. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (100 µM) in Different Buffers at 37°C
| Buffer (pH) | Time (hours) | % Remaining (Illustrative) |
| Acetate (pH 4.5) | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| Phosphate (pH 7.4) | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| Carbonate (pH 9.0) | 0 | 100 |
| 24 | 80 | |
| 48 | 65 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV detector and a data acquisition system.
2. Chromatographic Conditions (Initial):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV absorbance maximum of the compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[4][5]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential signaling pathway inhibited by trimethoxyphenyl compounds.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic strategies for this compound and related structures include:
-
Route 1: Perkin Reaction followed by Hydrogenation. This involves the condensation of 2,3,4-Trimethoxybenzaldehyde with an acid anhydride (like acetic anhydride) to form 2,3,4-Trimethoxycinnamic acid, which is subsequently hydrogenated to the desired propanoic acid.
-
Route 2: Willgerodt-Kindler Reaction. This route typically starts from 2,3,4-Trimethoxyacetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate. Subsequent hydrolysis yields the target carboxylic acid.
Q2: What are the potential side reactions I should be aware of during the Perkin reaction step?
A2: The Perkin reaction, while effective, can be prone to side reactions. A notable side reaction is the decarboxylation of an intermediate, which can lead to the formation of an alkene byproduct instead of the desired cinnamic acid derivative.[1][2] The high temperatures often required for the Perkin condensation can promote this decarboxylation.
Q3: What are the common byproducts observed during the hydrogenation of 2,3,4-trimethoxycinnamic acid?
A3: During the catalytic hydrogenation of the cinnamic acid intermediate, several side products can form, primarily due to over-reduction. These can include:
-
Cinnamyl alcohol derivative: Reduction of the carboxylic acid group to an alcohol can occur, especially with more reactive catalysts or harsh conditions.[3]
-
Cyclohexyl derivative: The aromatic ring is susceptible to reduction under certain catalytic conditions, leading to the formation of 3-(2,3,4-Trimethoxycyclohexyl)propanoic acid.[4] This is more likely with catalysts like rhodium on carbon or under high pressure and temperature.[4]
Q4: What challenges might I face with the Willgerodt-Kindler reaction?
A4: The Willgerodt-Kindler reaction can sometimes result in complex reaction mixtures.[5] Potential issues include:
-
Incomplete reaction: Unreacted starting ketone may remain, complicating purification.
-
Formation of sulfur-containing byproducts: The reaction mechanism involves several sulfur-containing intermediates, and side reactions can lead to the formation of various cyclic sulfur compounds.[6]
-
Incomplete hydrolysis: The thioamide intermediate may not fully hydrolyze to the carboxylic acid, resulting in a mixture of the two.[7][8]
Troubleshooting Guides
Perkin Reaction Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of cinnamic acid derivative | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure the base catalyst (e.g., sodium acetate) is anhydrous and used in sufficient quantity. |
| Decarboxylation side reaction. | - Attempt the reaction at a lower temperature for a longer duration.- Consider using a milder base. | |
| Presence of an unexpected alkene byproduct | Decarboxylation of the β-keto acid intermediate. | - Optimize reaction temperature to favor the desired condensation over decarboxylation.[1] |
| Dark-colored reaction mixture | Polymerization or decomposition of the aldehyde. | - Ensure the aldehyde is pure and free of oxidized impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Hydrogenation Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reduction of the double bond | Inactive or insufficient catalyst. | - Use fresh, high-quality catalyst.- Increase catalyst loading.- Ensure efficient stirring to maintain catalyst suspension. |
| Insufficient hydrogen pressure or poor hydrogen delivery. | - Check for leaks in the hydrogenation apparatus.- Increase hydrogen pressure (within safe limits of the equipment).- Ensure the reaction solvent is adequately saturated with hydrogen. | |
| Formation of cinnamyl alcohol byproduct | Over-reduction of the carboxylic acid. | - Use a less reactive catalyst (e.g., palladium on carbon is generally selective for the double bond).- Perform the reaction under milder conditions (lower temperature and pressure).[3] |
| Reduction of the aromatic ring | Use of a highly active catalyst or harsh conditions. | - Avoid highly active catalysts like rhodium if aromatic ring preservation is desired.[4]- Use lower hydrogen pressure and temperature. |
Willgerodt-Kindler Reaction Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of thioamide/carboxylic acid | Incomplete reaction. | - Increase reaction time and/or temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[9][10]- Ensure the correct stoichiometry of sulfur and amine. |
| Presence of unreacted ketone | Insufficient reaction time or temperature. | - Prolong the reaction time or increase the temperature. |
| Mixture of thioamide and carboxylic acid in the final product | Incomplete hydrolysis of the thioamide. | - Extend the duration of the hydrolysis step.- Use a higher concentration of the acid or base for hydrolysis.- Ensure adequate heating during hydrolysis. |
| Complex mixture of byproducts | Side reactions involving sulfur and the amine. | - The use of a dipolar aprotic solvent like DMF has been reported to improve reaction outcomes.[5]- Base-catalyzed conditions (e.g., with triethylamine) may also lead to cleaner reactions.[5] |
Experimental Protocols
Route 1: Perkin Reaction and Subsequent Hydrogenation
Step 1: Synthesis of (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid (Perkin Reaction)
-
Materials: 2,3,4-Trimethoxybenzaldehyde, acetic anhydride, anhydrous potassium acetate.
-
Procedure: A mixture of 2,3,4-Trimethoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (1.5 equivalents) is heated with stirring at 180°C for 5-8 hours. The reaction mixture is then cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and then dissolved in a sodium carbonate solution. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude cinnamic acid derivative. The product is purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Materials: (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid, 10% Palladium on Carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure: The synthesized cinnamic acid derivative (1 equivalent) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is added. The vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed (monitored by pressure drop or TLC). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane.[11]
Route 2: Willgerodt-Kindler Reaction
-
Materials: 2,3,4-Trimethoxyacetophenone, sulfur, morpholine, sodium hydroxide.
-
Procedure: A mixture of 2,3,4-Trimethoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated to reflux for several hours.[9] After cooling, the reaction mixture is subjected to hydrolysis by adding a solution of sodium hydroxide and refluxing for an additional period. The cooled reaction mixture is then acidified with concentrated hydrochloric acid. The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization.
Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the product and intermediates. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid for peak shape) would be a good starting point.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities. Derivatization of the carboxylic acid to a more volatile ester may be necessary.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification of impurities by comparing the spectra to known standards.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Data Presentation
Table 1: Comparison of General Reaction Conditions and Potential Yields
| Reaction | Starting Material | Key Reagents | Typical Conditions | Potential Yield | Key Side Reactions |
| Perkin Reaction | 2,3,4-Trimethoxybenzaldehyde | Acetic anhydride, Potassium acetate | 180°C, 5-8 hours | 60-70% | Decarboxylation to alkene |
| Catalytic Hydrogenation | 2,3,4-Trimethoxycinnamic acid | H₂, Pd/C | RT, 1-4 atm H₂ | >90% | Over-reduction of aromatic ring, reduction of carboxylic acid |
| Willgerodt-Kindler | 2,3,4-Trimethoxyacetophenone | Sulfur, Morpholine, then NaOH | Reflux, several hours | 50-70% | Incomplete hydrolysis, formation of sulfur byproducts |
Note: Yields are estimates based on similar reactions and may vary depending on specific experimental conditions.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General workflow for troubleshooting synthesis and purification.
References
- 1. longdom.org [longdom.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. soachim.info [soachim.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions for the HPLC separation of 3-(2,3,4-Trimethoxyphenyl)propanoic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isomers are co-eluting or have very poor resolution. What are the initial steps to improve separation?
A1: Co-elution of isomers is a common challenge in HPLC. A systematic approach to optimizing the mobile phase is the first line of action.[1] Here are the initial steps:
-
Assess Peak Purity: If you have a Diode Array Detector (DAD), perform a peak purity analysis to confirm that your peak indeed consists of co-eluting isomers.[1] Asymmetrical peaks, such as those with shoulders or appearing broader than expected, can also indicate co-elution.[1]
-
Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) will generally increase retention times and may improve the separation between isomers.[1]
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities and may resolve the isomers.[1]
-
Modify the Mobile Phase pH: Since this compound is an acidic compound, altering the pH of the mobile phase can change its ionization state and dramatically affect its retention and selectivity on the column.[1]
Q2: I've tried adjusting the solvent strength and switching organic modifiers, but the resolution is still not satisfactory. What should I try next?
A2: If initial mobile phase adjustments are insufficient, the next step is to fine-tune the mobile phase pH and consider the buffer system.
-
Systematic pH Adjustment: For acidic compounds like this compound, operating the mobile phase at a pH around the pKa of the analyte can lead to significant changes in selectivity. Try adjusting the pH in small increments (e.g., 0.2 pH units) to find the optimal separation. A reverse-phase HPLC method for 3-(2,3,4-Trimethoxyphenyl)propionic acid has been successfully performed using a mobile phase containing acetonitrile, water, and phosphoric acid, indicating that an acidic pH is a good starting point.[2]
-
Buffer Selection: The choice of buffer is crucial for maintaining a stable pH and achieving reproducible results. Phosphate buffers are commonly used for low to neutral pH ranges. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or acetic acid should be used instead of non-volatile ones like phosphoric acid.[2]
Q3: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A3: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3] For an acidic compound, ensure the mobile phase pH is low enough to suppress the ionization of silanol groups (typically below pH 4). Using a high-purity silica column with low silanol activity can also mitigate this issue.[2][3]
-
Peak Fronting: This is often a sign of column overload. Try reducing the concentration of your sample or the injection volume.
Q4: I am observing shifting retention times from one injection to the next. What could be the cause?
A4: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to variability in retention.[4] Prepare fresh mobile phase for each run and ensure all components are accurately measured and well-mixed. If using a gradient, ensure the pump is functioning correctly.[4]
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound isomers?
A1: For positional isomers, a reversed-phase C18 column is a common and effective starting point.[1] A suggested initial mobile phase could be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to control the ionization of the carboxylic acid group.[2] A gradient elution from a lower to a higher concentration of the organic solvent is recommended for initial screening to determine the elution range of the isomers.[1]
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A2: Acetonitrile and methanol have different elution strengths and can offer different selectivities. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and generally results in shorter retention times. However, methanol can sometimes provide better selectivity for separating structurally similar compounds.[5] It is recommended to screen both solvents during method development.
Q3: What type of HPLC column is best for separating isomers?
A3: The choice of column depends on the nature of the isomers:
-
Positional Isomers: Standard reversed-phase columns like C18 or C8 are often sufficient. Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions.[5][6]
-
Enantiomers (Chiral Isomers): These require a chiral stationary phase (CSP) for separation.[7] There are various types of CSPs, including polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and cyclodextrin-based columns.[7] A screening of several different chiral columns is often necessary to find one that provides adequate separation.[1]
Experimental Protocols
Protocol 1: Initial Screening of Mobile Phase Composition
This protocol describes a gradient elution method for the initial evaluation of the separation of this compound isomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Isocratic Method Optimization
Based on the results from the initial screening, an isocratic method can be developed to optimize the separation.
-
HPLC System and Column: Same as Protocol 1.
-
Mobile Phase: A fixed percentage of Mobile Phase A and B determined from the screening run (e.g., 60% A and 40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Systematic Adjustments:
-
Vary the percentage of acetonitrile by ±2-5% to fine-tune the retention and resolution.
-
Prepare the mobile phase with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate buffer) to assess the impact on selectivity.
-
Data Presentation
The following tables represent illustrative data from a hypothetical mobile phase optimization study for two isomers of this compound.
Table 1: Effect of Acetonitrile Concentration on Isomer Separation (Isocratic)
| % Acetonitrile | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 45% | 12.5 | 13.8 | 1.8 |
| 50% | 9.8 | 10.6 | 1.5 |
| 55% | 7.2 | 7.7 | 1.1 |
Table 2: Effect of Mobile Phase pH on Isomer Separation (Isocratic, 50% Acetonitrile)
| Mobile Phase pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 2.5 | 10.5 | 11.5 | 1.7 |
| 3.0 | 9.8 | 10.6 | 1.5 |
| 3.5 | 8.9 | 9.5 | 1.2 |
Visualizations
Caption: Experimental workflow for HPLC mobile phase optimization.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. hplc.eu [hplc.eu]
- 4. lcms.cz [lcms.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and well-documented synthetic pathway commences with 2,3,4-trimethoxybenzaldehyde. This route typically involves a two-step process:
-
Knoevenagel or Perkin-type Condensation: The aldehyde is reacted with an active methylene compound, such as malonic acid or its esters, to form the intermediate, 3-(2,3,4-trimethoxyphenyl)acrylic acid.
-
Catalytic Hydrogenation: The subsequent reduction of the carbon-carbon double bond in the acrylic acid intermediate yields the final product, this compound.
An alternative, though less common, route is the Willgerodt-Kindler reaction, which can also be employed to synthesize the target molecule.
Q2: What are the critical parameters to control during the Knoevenagel condensation step?
A2: To ensure high yield and purity of the acrylic acid intermediate, the following parameters are critical:
-
Choice of Base: Weak bases like pyridine or triethylamine are commonly used as catalysts. The selection and concentration of the base can significantly influence the reaction rate and the formation of by-products.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures, but excessive heat can lead to decarboxylation of the malonic acid starting material or other side reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics. Pyridine can often serve as both the base and the solvent.
Q3: What type of catalyst is typically used for the hydrogenation step?
A3: The catalytic hydrogenation of the acrylic acid intermediate is most commonly performed using a heterogeneous catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other platinum group metal catalysts can also be employed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield in the Knoevenagel Condensation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Sub-optimal Base Concentration | The amount of basic catalyst is crucial. Titrate the optimal amount of base for your specific reaction conditions. |
| Moisture in Reagents | Ensure all reagents and solvents are anhydrous, as water can interfere with the condensation reaction. |
Issue 2: Presence of Impurities after Synthesis
Several impurities can arise during the synthesis. Below is a summary of common impurities, their potential origin, and recommended analytical methods for their detection.
| Impurity Name | Structure | Potential Origin | Recommended Analytical Method |
| 2,3,4-Trimethoxybenzaldehyde | Starting Material | Incomplete Knoevenagel condensation. | HPLC, GC-MS |
| 3-(2,3,4-Trimethoxyphenyl)acrylic acid | Intermediate | Incomplete catalytic hydrogenation. | HPLC, NMR |
| Malonic Acid | Starting Material | Unreacted starting material from the Knoevenagel condensation. | HPLC |
| Self-condensation products of 2,3,4-trimethoxybenzaldehyde | Complex Aldol Products | Side reaction during the Knoevenagel condensation, especially under strongly basic conditions. | LC-MS, NMR |
Analytical Methods for Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for detecting the presence of the impurities mentioned above. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Experimental Protocols
Key Experiment 1: Synthesis of 3-(2,3,4-trimethoxyphenyl)acrylic acid via Knoevenagel Condensation
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
A mixture of 2,3,4-trimethoxybenzaldehyde and malonic acid in pyridine is heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 3-(2,3,4-trimethoxyphenyl)acrylic acid.
Key Experiment 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3-(2,3,4-trimethoxyphenyl)acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol (as solvent)
-
Hydrogen gas
Procedure:
-
The 3-(2,3,4-trimethoxyphenyl)acrylic acid is dissolved in ethanol in a suitable hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is connected to a hydrogen source and the reaction mixture is subjected to hydrogenation at a suitable pressure and temperature.
-
The reaction is monitored for the uptake of hydrogen.
-
Upon completion, the catalyst is removed by filtration through a bed of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Visualizations
To aid in understanding the experimental workflow and the relationship between the reactants and products, the following diagrams are provided.
Technical Support Center: Mass Spectrometry Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrum of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is based on general principles of mass spectrometry and data from related methoxy-substituted phenylpropanoic acid isomers, as a reference spectrum for the target compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: this compound has a molecular formula of C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 241.26. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 239.24.
Q2: What are some common adduct ions I might observe in the mass spectrum?
A2: Adduct formation is common in soft ionization techniques like electrospray ionization (ESI). You may observe ions corresponding to the addition of common cations from your solvents, glassware, or buffers. These can include:
-
[M+Na]⁺: Addition of a sodium ion.
-
[M+K]⁺: Addition of a potassium ion.
-
[M+NH₄]⁺: Addition of an ammonium ion, especially if ammonium salts are used in the mobile phase.
Q3: What is in-source fragmentation and how might it affect my spectrum?
A3: In-source fragmentation is the breakdown of the analyte within the ionization source of the mass spectrometer before mass analysis. This can lead to the appearance of fragment ions in the mass spectrum that might be mistaken for impurities or other compounds. For this compound, in-source fragmentation could result in the loss of methoxy groups or cleavage of the propanoic acid side chain.
Q4: Are there any common contaminants that could interfere with my analysis?
A4: Yes, contaminants from solvents, sample preparation materials, or the instrument itself can appear in your mass spectrum. Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and compounds leaching from plasticware. It is always good practice to run a blank sample (injecting only the solvent) to identify background ions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the mass spectrometry analysis of this compound.
Issue 1: I don't see the expected molecular ion peak.
Possible Causes and Solutions:
-
In-source Fragmentation: The molecular ion may be unstable and completely fragment in the ion source.
-
Solution: Try using a softer ionization method or reducing the energy in the ion source (e.g., lower the fragmentor or capillary voltage in ESI).
-
-
Poor Ionization: The compound may not be ionizing efficiently under the current conditions.
-
Solution: Optimize the ionization source parameters. For ESI, adjust the pH of the mobile phase to promote protonation (positive mode) or deprotonation (negative mode). For acidic compounds like this, negative ion mode is often more sensitive.
-
-
Sample Degradation: The compound may be degrading before or during analysis.
-
Solution: Ensure the sample is fresh and has been stored correctly. Avoid excessive heat and light exposure.
-
Issue 2: My spectrum is dominated by peaks that are not the molecular ion.
Possible Causes and Solutions:
-
High Level of In-source Fragmentation: As mentioned above, high source energy can cause extensive fragmentation.
-
Solution: Reduce the source energy.
-
-
Presence of Contaminants: The dominant peaks may be from contaminants that ionize more readily than your analyte.
-
Solution: Run a solvent blank to identify contaminant peaks. Use high-purity solvents and clean glassware.
-
-
Adduct Formation: In some cases, adduct ions can be more abundant than the protonated or deprotonated molecular ion.
-
Solution: While sometimes unavoidable, you can try to minimize adduct formation by using high-purity solvents and avoiding sources of sodium and potassium (e.g., certain types of glassware).
-
Issue 3: I see unexpected peaks with specific mass differences from my molecular ion.
Possible Causes and Solutions:
-
Neutral Losses: These are often due to fragmentation. Common neutral losses for this molecule could include:
-
Isotope Peaks: You will see smaller peaks at M+1, M+2, etc., due to the natural abundance of isotopes like ¹³C. The relative intensity of these peaks can help confirm your molecular formula.
Data Presentation: Expected and Potential Artifactual Ions
The following table summarizes the expected molecular ions and potential artifactual ions for this compound (MW = 240.25).
| Ion Type | Formula | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) | Notes |
| Expected Molecular Ions | ||||
| Protonated Molecule | [C₁₂H₁₆O₅+H]⁺ | 241.10 | - | The primary ion expected in positive ESI. |
| Deprotonated Molecule | [C₁₂H₁₆O₅-H]⁻ | - | 239.08 | The primary ion expected in negative ESI. |
| Common Adducts | ||||
| Sodium Adduct | [C₁₂H₁₆O₅+Na]⁺ | 263.08 | - | Common artifact from glassware or solvents. |
| Potassium Adduct | [C₁₂H₁₆O₅+K]⁺ | 279.05 | - | Common artifact from glassware or solvents. |
| Ammonium Adduct | [C₁₂H₁₆O₅+NH₄]⁺ | 258.12 | - | Common if ammonium salts are used. |
| Potential In-Source Fragments | ||||
| Loss of a Methyl Group | [M-CH₃]⁺ | 226.08 | - | Fragmentation of a methoxy group. |
| Loss of a Methoxy Group | [M-CH₃O]⁺ | 210.08 | - | Fragmentation of a methoxy group. |
| Loss of Carboxyl Group | [M-COOH]⁺ | 196.11 | - | Cleavage of the propanoic acid side chain. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to make a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: General LC-MS Method for Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to determine the best ionization.
-
Scan Range: m/z 100-500.
-
Source Parameters (as a starting point, optimize as needed):
-
Capillary Voltage: 3.0-4.0 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Fragmentor/Nozzle Voltage: Start with a low value (e.g., 80-120 V) to minimize in-source fragmentation and increase if fragmentation information is desired.
-
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid and 3-(3,4,5-Trimethoxyphenyl)propanoic Acid for Researchers
This guide provides a detailed comparison of the chemical properties, synthesis, and biological activities of two isomeric compounds: 3-(2,3,4-Trimethoxyphenyl)propanoic acid and 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct characteristics of these molecules. While comprehensive data is available for the 3,4,5-isomer, information regarding the biological profile of the 2,3,4-isomer is notably limited in current scientific literature.
Chemical and Physical Properties
The placement of the three methoxy groups on the phenyl ring results in distinct physical and chemical properties for each isomer. A summary of these properties is presented in Table 1.
| Property | This compound | 3-(3,4,5-Trimethoxyphenyl)propanoic acid |
| Molecular Formula | C₁₂H₁₆O₅ | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol [1] | 240.25 g/mol [2] |
| CAS Number | 33130-04-0[1] | 25173-72-2[2] |
| Appearance | Not specified in available literature | White to almost white crystalline powder[2] |
| Melting Point | Not specified in available literature | 100-104 °C[3] |
| Solubility | Not specified in available literature | Soluble in DMSO (~25 mg/mL)[3] |
| ¹H NMR (CDCl₃) | Not specified in available literature | δ: 6.70 (2H, s), 3.84 (9H, s), 2.92 (2H, t), 2.70 (2H, t) ppm[2] |
| ¹³C NMR (CDCl₃) | Not specified in available literature | δ: 178.1, 153.1, 135.87, 105.3, 60.8, 56.1, 35.5, 31.0 ppm[2] |
Synthesis Protocols
Detailed synthesis protocols are available for 3-(3,4,5-Trimethoxyphenyl)propanoic acid, primarily through the reduction of the corresponding cinnamic acid derivative. A representative protocol is outlined below.
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
This protocol describes the synthesis from (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid via a microwave-assisted reduction.
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid
-
Palladium(II) chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid (HCOOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
5% Hydrochloric acid (HCl)
-
Ice water
Procedure:
-
Suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% NaOH solution in a 100 mL Erlenmeyer flask.[2]
-
Add 8-12 mL of formic acid batchwise to the suspension.[2]
-
Irradiate the mixture with microwaves for 3-5 minutes, or until the starting material is completely consumed.[2]
-
After the reaction is complete, cool the mixture and pour it into ice water.[2]
-
Acidify the aqueous mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[2]
-
Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.[2]
-
Remove the solvent by evaporation.
-
Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[2]
A detailed, experimentally validated synthesis protocol for this compound was not identified in the surveyed literature.
Biological Activity and Performance
The biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid have been explored to some extent, with notable findings in the area of antiparasitic agents. In contrast, there is a significant lack of published data on the biological effects of this compound, precluding a direct comparative assessment of their performance.
3-(3,4,5-Trimethoxyphenyl)propanoic acid
This isomer is a known natural product found in plants of the Piper genus, such as long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[2][4] Its presence in these traditionally used medicinal plants suggests potential bioactive properties.
One study has demonstrated the antileishmanial activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid. The compound was tested against Leishmania amazonensis promastigotes, though specific quantitative data such as IC₅₀ values were not provided in the available abstract.
The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active molecules, including the potent anticancer agent podophyllotoxin.[5] This suggests that derivatives of 3-(3,4,5-Trimethoxyphenyl)propanoic acid may warrant further investigation for various pharmacological activities.
This compound
No experimental data on the biological activity, pharmacology, or toxicology of this compound were found in the comprehensive literature search conducted.
Structure-Activity Relationship (SAR) Insights
While direct comparative data is unavailable, general principles of structure-activity relationships for trimethoxyphenyl derivatives can offer some hypotheses regarding the potential differences in biological activity between the two isomers. The spatial arrangement of the methoxy groups on the phenyl ring can significantly influence a molecule's interaction with biological targets.
The 3,4,5-substitution pattern often confers a high degree of symmetry and specific electronic properties to the phenyl ring, which can be crucial for binding to certain enzymes or receptors. For instance, in many tubulin-binding agents, the 3,4,5-trimethoxyphenyl group is a critical pharmacophore.[5]
The 2,3,4-substitution pattern results in a different electronic distribution and steric profile. The presence of a methoxy group in the ortho position (position 2) can introduce steric hindrance that may alter the molecule's preferred conformation and its ability to fit into a biological target's binding site. This could lead to a significant difference in the biological activity profile compared to the 3,4,5-isomer. However, without experimental data for the 2,3,4-isomer, this remains speculative.
Experimental Workflows and Diagrams
To visually represent the information discussed, the following diagrams have been generated.
Caption: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.
Caption: Hypothetical Structure-Activity Relationship Differences.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 3-(3,4,5-Trimethoxyphenyl)propanoic acid. While the 3,4,5-isomer is a known natural product with established synthesis routes and some reported biological activity, there is a clear and significant gap in the scientific literature concerning the synthesis and biological evaluation of the 2,3,4-isomer. This lack of data prevents a direct and objective comparison of their performance.
For researchers in drug discovery and development, the 3,4,5-isomer presents a scaffold with known, albeit limited, biological activity that can be further explored. The 2,3,4-isomer, on the other hand, represents a novel chemical entity for which basic biological screening is required to ascertain its potential. Future studies are essential to elucidate the pharmacological profile of this compound and to enable a comprehensive understanding of how the isomeric placement of the trimethoxy substituents governs biological function.
References
- 1. 3-(2,3,4-Trimethoxyphenyl)propionic acid | C12H16O5 | CID 118401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 3. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | bioactive compound | CAS 25173-72-2 | Endogenous Metabolite | 美国InvivoChem [invivochem.cn]
- 4. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Trimethoxyphenylpropanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of trimethoxyphenylpropanoic acid isomers. Direct comparative studies on the biological activities of the different isomers of trimethoxyphenylpropanoic acid are limited in the current scientific literature. However, research on derivatives and related compounds provides valuable insights into the potential therapeutic applications of these molecules. This document summarizes the available data, focusing on the 3,4,5- and 2,4,5-trimethoxyphenyl substitution patterns, to facilitate further research and drug development.
Data Presentation
The following table summarizes the reported biological activities and quantitative data for compounds related to trimethoxyphenylpropanoic acid isomers. It is important to note that the data presented is for the parent acid in the case of the 3,4,5-isomer and for a related chalcone derivative for the 2,4,5-isomer, reflecting the available research.
| Isomer/Derivative | Biological Activity | Assay | Test Organism/Cell Line | Quantitative Data (IC₅₀) |
| 3-(3,4,5-Trimethoxyphenyl) propanoic acid | Leishmanicidal | In vitro | Leishmania amazonensis promastigotes | 145 µg/mL |
| 2,4,5-Trimethoxy chalcone derivatives | Anticancer | MTT Assay | MCF-7, SW-982, HeLa | Data varies by specific derivative |
| 2,4,5-Trimethoxy chalcone derivatives | Antioxidant | DPPH radical scavenging | - | Data varies by specific derivative |
Key Biological Activities
Leishmanicidal Activity of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
Research has demonstrated that 3-(3,4,5-trimethoxyphenyl)propanoic acid exhibits leishmanicidal activity against the promastigote stage of Leishmania amazonensis.[1] This finding suggests its potential as a scaffold for the development of new anti-leishmanial drugs. The workflow for assessing this activity is outlined below.
Anticancer and Antioxidant Potential of the 2,4,5-Trimethoxy Scaffold
While direct data on 2,4,5-trimethoxyphenylpropanoic acid is scarce, studies on chalcones derived from 2,4,5-trimethoxybenzaldehyde indicate that this substitution pattern is a promising pharmacophore for anticancer and antioxidant activities. These derivatives have shown inhibitory activity against various human tumor cell lines, including MCF-7 (breast cancer), SW-982 (synovial sarcoma), and HeLa (cervical cancer), as well as significant nitric oxide and DPPH radical scavenging activity.[2] The diverse biological activities of these derivatives highlight the potential of the 2,4,5-trimethoxyphenyl moiety in drug discovery.
Experimental Protocols
In Vitro Leishmanicidal Activity Assay against Promastigotes
This protocol is a general guideline for assessing the leishmanicidal activity of a compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Schneider's insect medium (or other suitable medium) supplemented with fetal bovine serum (FBS)
-
Test compound (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Resazurin solution
-
Microplate reader (fluorescence)
-
Incubator (25-28°C)
Procedure:
-
Harvest Leishmania promastigotes from culture and adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and reference drug in the culture medium.
-
Add 100 µL of the compound dilutions to the wells containing the parasites. Include wells with parasites and medium only (negative control) and parasites with the solvent used to dissolve the compound (solvent control).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition of parasite growth for each concentration of the test compound compared to the negative control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.
Materials:
-
DPPH solution in methanol
-
Test compound
-
Reference antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well microtiter plate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound and the reference antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or reference antioxidant to the wells.
-
Add a specific volume of the DPPH solution to each well.
-
Include a control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
References
Spectroscopic Fingerprints: A Comparative Guide to Trimethoxyphenylpropanoic Acid Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric molecules is a cornerstone of chemical analysis and quality control. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate isomers of trimethoxyphenylpropanoic acid, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The position of the three methoxy groups on the phenyl ring of trimethoxyphenylpropanoic acid significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is crucial for the accurate characterization and quality assessment of these compounds in research and pharmaceutical applications. This guide presents a side-by-side comparison of the spectroscopic data for two common isomers, 2,4,5- and 3,4,5-trimethoxyphenylpropanoic acid, and provides detailed experimental protocols for their analysis.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for trimethoxyphenylpropanoic acid isomers. Due to the limited availability of public data for all isomers, representative data, including that from structurally similar trimethoxybenzoic acid isomers, is provided to illustrate the expected differentiation.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Propanoic Acid Chain Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| 2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) | ~ 6.5-7.0 (2H, singlets) | ~ 2.6 (t, 2H), ~ 2.9 (t, 2H) | ~ 3.8-3.9 (3 x 3H, singlets) |
| 3,4,5-Trimethoxyphenylpropanoic Acid | 6.42 (s, 2H) | 2.64 (t, J = 7.7 Hz, 2H), 2.91 (t, J = 7.7 Hz, 2H) | 3.83 (s, 6H), 3.85 (s, 3H) |
Note: Data for 3,4,5-trimethoxyphenylpropanoic acid is based on typical values for similar structures. The symmetry of the 3,4,5-isomer results in a single signal for the two aromatic protons and two of the methoxy groups.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | Propanoic Acid Chain Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| 2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) | ~ 97, 112, 114, 143, 150, 154 | ~ 25, 34 | ~ 56 (multiple signals) | ~ 179 |
| 3,4,5-Trimethoxyphenylpropanoic Acid | 105.1, 131.6, 136.9, 153.2 | 30.8, 35.9 | 56.1, 60.8 | 178.9 |
Note: The number of distinct signals in the ¹³C NMR spectrum is a key differentiator. The less symmetric 2,4,5-isomer is expected to show more signals in the aromatic and methoxy regions compared to the highly symmetric 3,4,5-isomer.
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C-O Stretch (Methoxy) (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) | ~ 2500-3300 (broad) | ~ 1700-1725 | ~ 1030-1250 (multiple bands) | ~ 3000-3100 |
| 3,4,5-Trimethoxyphenylpropanoic Acid | 2500-3300 (broad) | 1706 | 1128, 1245 | ~3000 |
Note: While the major functional group absorptions are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) | 240 | 195 (M-COOH), 181, 165 |
| 3,4,5-Trimethoxyphenylpropanoic Acid [1] | 240 | 197, 182, 167 |
Note: The molecular ion peak confirms the molecular weight. The fragmentation pattern, which is influenced by the substitution pattern on the aromatic ring, provides a unique fingerprint for each isomer.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trimethoxyphenylpropanoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Typically performed at 70 eV for GC-MS analysis.
-
Electrospray Ionization (ESI): Commonly used for LC-MS analysis, often in negative ion mode for carboxylic acids.
-
-
Mass Analysis: Analyze the resulting ions using a suitable mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure and differentiate between isomers.
Visualization of the Differentiation Workflow
The logical workflow for the spectroscopic differentiation of trimethoxyphenylpropanoic acid isomers can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of trimethoxyphenylpropanoic acid isomers.
References
Comparative efficacy of 3-(2,3,4-Trimethoxyphenyl)propanoic acid derivatives
A detailed guide for researchers and drug development professionals on the anti-cancer properties of various trimethoxyphenyl-based compounds, with a focus on their comparative performance and underlying mechanisms of action.
This guide provides a comparative analysis of the efficacy of various derivatives of trimethoxyphenyl compounds, which have garnered significant interest in oncological research due to their potential as anti-cancer agents. While direct comparative studies on a homologous series of 3-(2,3,4-Trimethoxyphenyl)propanoic acid derivatives are limited in publicly available literature, this guide synthesizes data from multiple studies on structurally related trimethoxyphenyl analogues to provide a comprehensive overview of their structure-activity relationships and therapeutic potential.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of various trimethoxyphenyl derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple research articles. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
| Compound ID/Name | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | N-phenyl triazinone derivative with 3,4,5-trimethoxyphenyl moiety | HepG2 (Hepatocellular Carcinoma) | 1.38 | [1] |
| Compound 10 | N-pyridoyl triazinone derivative with 3,4,5-trimethoxyphenyl moiety | HepG2 (Hepatocellular Carcinoma) | 2.52 | [1] |
| Compound 11 | N-phenylthiazolyl triazinone derivative with 3,4,5-trimethoxyphenyl moiety | HepG2 (Hepatocellular Carcinoma) | 3.21 | [1] |
| Chalcone 2c | Chalcone with a 3,4,5-trimethoxyphenyl group | L-1210 (Murine Leukemia) | 26 | [2] |
| Chalcone 2d | Chalcone with a 2,3,4-trimethoxyphenyl group | L-1210 (Murine Leukemia) | 47.5 | [2] |
| (Z)-stilbene 6a-f | cis-Stilbene with 3,4,5-trimethoxyphenyl moiety | A-549 (Non-small cell lung), MCF-7 (Breast), HT-29 (Colon), SKMEL-5 (Melanoma), MLM (Melanoma) | Comparable to Combretastatin A-4 | [3] |
| Triazinone-linked combretastatin analogue (6) | Combretastatin analogue with 3,4,5-trimethoxyphenyl moiety | MDA-MB-231 (Breast Cancer) | Sub-micromolar | [4] |
| Triazinone-linked combretastatin analogue (12) | Combretastatin analogue with 3,4,5-trimethoxyphenyl moiety | MDA-MB-231 (Breast Cancer) | Sub-micromolar | [4] |
| Chalcone-benzimidazolium salt 7f | Chalcone-benzimidazolium hybrid with 3,4,5-trimethoxyphenyl moiety | HL-60 (Promyelocytic Leukemia), MCF-7 (Breast), SW-480 (Colon) | More potent than Cisplatin | [5] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the referenced studies, providing a framework for researchers to replicate or build upon these findings.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 1 × 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) solubilized in a maximum of 1% DMSO and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 10 µl of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µl of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay[1][4]
Several trimethoxyphenyl derivatives exert their anti-cancer effects by inhibiting tubulin polymerization, a critical process in cell division.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2, EGTA, and GTP), and the test compound at various concentrations.
-
Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control (vehicle-treated) sample. The IC50 value for tubulin polymerization inhibition can be calculated.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate key concepts and processes described in the research of trimethoxyphenyl derivatives.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: Inhibition of tubulin polymerization by trimethoxyphenyl derivatives.
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid: HPLC vs. Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2,3,4-Trimethoxyphenyl)propanoic acid with alternative analytical techniques, including Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most suitable technique for their specific analytical needs.
Method Performance Comparison
The following table summarizes the quantitative performance data for the different analytical methods discussed in this guide. The data for the HPLC method for this compound is based on established methods for structurally similar phenolic acids.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (after derivatization) | Capillary Electrophoresis (CE-UV) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.997 |
| Linear Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL | 0.1 - 50 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 94 - 104% |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.0005 µg/mL | ~0.05 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.0015 µg/mL | ~0.15 µg/mL | ~0.7 µg/mL |
| Analysis Time | ~15-20 min | ~5-10 min | ~20-30 min (plus derivatization) | ~10-15 min |
| Specificity | Good | Excellent | Excellent | Moderate to Good |
| Cost | Low to Moderate | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of phenolic compounds.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[3]
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][4]
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenolic acids, a derivatization step is required.
-
Instrumentation: GC system coupled to a mass spectrometer.[6]
-
Derivatization: The sample is derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[6]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium.[6]
-
Injection Mode: Splitless.[6]
-
Temperature Program: An optimized temperature gradient is used for the separation of the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) is employed for quantification.[7]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate buffer at a specific pH.
-
Voltage: A high voltage is applied across the capillary for separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
Visualizing the Workflow
The following diagrams illustrate the key workflows for the HPLC method validation and the comparison of analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Benchmarking 3-(2,3,4-Trimethoxyphenyl)propanoic acid: A Comparative Guide to its Potential Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
3-(2,3,4-Trimethoxyphenyl)propanoic acid is a phenylpropanoic acid derivative whose biological activities, particularly its potential as an enzyme inhibitor, remain largely unexplored. This guide provides a comparative framework for benchmarking this compound against well-characterized inhibitors of clinically relevant enzymes. Due to a current lack of published data on the enzyme inhibitory profile of this compound, this document outlines a proposed series of experiments to elucidate its potential efficacy and selectivity. We present detailed experimental protocols for assessing its activity against three key enzymes: tyrosinase, cyclooxygenase-2 (COX-2), and acetylcholinesterase (AChE). Comparative data tables with established inhibitors are provided to serve as a benchmark for future experimental findings. This guide is intended to be a foundational resource for researchers investigating the therapeutic potential of novel small molecules.
Introduction
Phenylpropanoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While some derivatives have been explored as anti-inflammatory and neuroprotective agents, the specific inhibitory potential of many, including this compound, is yet to be determined. This guide proposes a systematic approach to characterize the inhibitory profile of this compound by comparing it with known inhibitors of enzymes implicated in various pathological conditions. The selected enzymes for this proposed study are:
-
Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors valuable in the treatment of hyperpigmentation disorders.
-
Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs.
-
Acetylcholinesterase (AChE): A crucial enzyme in the nervous system, the inhibition of which is a key strategy in the management of Alzheimer's disease.
By benchmarking this compound against established inhibitors of these enzymes, we can begin to understand its potential therapeutic applications and guide further drug development efforts.
Proposed Comparative Analysis
The following tables are designed to be populated with experimental data from the assays detailed in Section 3. They provide a clear structure for comparing the inhibitory potency (IC50 values) of this compound against known inhibitors.
Table 1: Comparative Inhibitory Activity against Tyrosinase
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | To be determined |
| Kojic Acid (Positive Control) | 5.8 |
| L-ascorbic acid | 45.2 |
Table 2: Comparative Inhibitory Activity against Cyclooxygenase-2 (COX-2)
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | To be determined |
| Celecoxib (Positive Control) | 0.04 |
| Ibuprofen | 5.1 |
Table 3: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | To be determined |
| Donepezil (Positive Control) | 0.012 |
| Galantamine | 1.2 |
Detailed Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays proposed in this guide.
Tyrosinase Inhibition Assay
Principle: This assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or control to respective wells.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (50 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA (10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a probe, resulting in a fluorescent product that can be measured.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid
-
Fluorometric probe (e.g., Amplex Red)
-
This compound
-
Celecoxib (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare stock solutions of this compound and celecoxib in DMSO.
-
In a 96-well black plate, add 10 µL of various concentrations of the test compound or control to respective wells.
-
Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and the fluorometric probe.
-
Add 80 µL of the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 10 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the tyrosinase assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay, based on Ellman's method, measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and donepezil in DMSO.
-
In a 96-well plate, add 25 µL of various concentrations of the test compound or control to respective wells.
-
Add 50 µL of Tris-HCl buffer and 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 15 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described previously.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a representative signaling pathway relevant to this proposed research.
Caption: General workflow for screening the enzyme inhibitory activity of this compound.
Caption: The Cyclooxygenase (COX) pathway, a potential target for this compound.
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is currently unavailable, this guide provides a robust framework for its systematic evaluation. The detailed protocols and comparative tables offer a clear path for researchers to generate the necessary data to benchmark this compound against known inhibitors. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and will pave the way for its further development as a novel enzyme inhibitor. Future research should focus on executing these assays to fill the existing knowledge gap and to explore the structure-activity relationships of related trimethoxyphenylpropanoic acid derivatives.
The Profound Impact of Substitution: A Comparative Guide to the Structure-Activity Relationship of Phenylpropanoic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of substituted phenylpropanoic acids, a scaffold of significant pharmacological interest, detailing their structure-activity relationships (SAR) as inhibitors of cyclooxygenase (COX) enzymes and as agonists of peroxisome proliferator-activated receptors (PPARs).
Substituted phenylpropanoic acids are a cornerstone in medicinal chemistry, with prominent examples including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The versatility of this chemical backbone allows for fine-tuning of its biological activity through strategic substitutions on the phenyl ring and the propanoic acid side chain. These modifications can dramatically alter a compound's potency, selectivity, and overall pharmacological profile, making a thorough understanding of their SAR essential for the rational design of new therapeutic agents.
This guide delves into the key structural features governing the activity of these compounds against two critical target families: the COX enzymes, central to inflammation and pain, and the PPARs, nuclear receptors that play a pivotal role in metabolism and inflammation. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological pathways and experimental workflows, this guide aims to be an invaluable resource for professionals in the field of drug discovery and development.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro activity of various substituted phenylpropanoic acids against COX enzymes and PPARs. These values, presented as IC50 (for inhibition) and EC50 (for activation), provide a clear comparison of how different structural modifications influence potency and selectivity.
Cyclooxygenase (COX) Inhibition
The inhibitory activity of substituted phenylpropanoic acids against COX-1 and COX-2 is a critical determinant of their anti-inflammatory efficacy and side-effect profile. The data below highlights the impact of various substituents on the phenyl ring.
| Compound | R1 | R2 | R3 | R4 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | H | H | i-Bu | H | 1.2 - 3.5 | 1.5 - 5.0 | ~1 |
| Naproxen | H | OCH3 | H | H | 0.6 | 1.2 | 2 |
| Flurbiprofen | F | H | Ph | H | 0.3 | 0.9 | 3 |
| Ketoprofen | H | H | CO-Ph | H | 0.05 | 0.6 | 12 |
| Indomethacin Analogue | Cl | OCH3 | H | CO-Ph | 0.01 | 0.3 | 30 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenylpropanoic acid derivatives have emerged as potent agonists for various PPAR subtypes, with significant potential for the treatment of metabolic diseases. The following table illustrates the influence of substitutions on their activity and selectivity.[1][2][3]
| Compound | α-substituent | Linker | Tail Group | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| Compound A | Ethyl | Ether | Phenyl | 50 | >10000 | 200 |
| Compound B | Ethyl | Ether | 4-Cl-Phenyl | 25 | 5000 | 150 |
| Compound C | Propyl | Ether | Phenyl | 100 | >10000 | 50 |
| Compound D | Ethyl | Thioether | Phenyl | 80 | 8000 | 300 |
| Compound E (Fibrate Analogue) | Methyl | Oxy | 4-Cl-Phenoxy | 15 | 2500 | 1000 |
Note: EC50 values are indicative of the concentration required to elicit a half-maximal response and can vary based on the specific assay used.
Key Signaling Pathways
To contextualize the structure-activity relationships, it is crucial to understand the signaling pathways in which these compounds exert their effects.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Experimental Protocols
A clear understanding of the experimental methodologies used to generate SAR data is crucial for interpreting the results and designing new studies. Below are detailed protocols for key assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-1 and COX-2. The inhibition of this activity by a test compound is used to determine its IC50 value.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Hemin, and the fluorometric substrate in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 5-10 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to calculate the IC50 value.
Peroxisome Proliferator-Activated Receptor (PPAR) Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
Mammalian cell line (e.g., HEK293) stably co-transfected with:
-
A plasmid expressing a specific human PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
Cell culture medium and supplements.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected cells into the 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control.
-
Incubate the plates for 18-24 hours to allow for PPAR activation and reporter gene expression.
-
Remove the cell culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the fold induction of luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) PPAR Binding Assay
This in vitro assay measures the direct binding of a test compound to the ligand-binding domain (LBD) of a PPAR.
Materials:
-
Recombinant PPAR-LBD fused to a tag (e.g., GST).
-
Fluorescently labeled ligand (tracer) that binds to the PPAR-LBD.
-
Terbium-cryptate labeled anti-tag antibody (donor fluorophore).
-
d2-labeled streptavidin (acceptor fluorophore, if the tracer is biotinylated).
-
Assay buffer.
-
Test compounds.
-
384-well low-volume black plates.
-
HTRF-compatible plate reader.
Procedure:
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add a pre-mixed solution of the PPAR-LBD, the fluorescent tracer, and the donor and acceptor fluorophores to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the HTRF signal by reading the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
A decrease in the HTRF ratio indicates displacement of the fluorescent tracer by the test compound.
-
Plot the HTRF ratio against the logarithm of the test compound concentration to determine the IC50 value.
Experimental Workflow for Structure-Activity Relationship (SAR) Studies
The process of establishing a structure-activity relationship is a systematic endeavor that involves iterative cycles of design, synthesis, and biological testing.
References
- 1. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Comparative In Vitro Activity of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid and Structurally Related Compounds: A Guide for Researchers
For research, scientist, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of compounds structurally related to 3-(2,3,4-Trimethoxyphenyl)propanoic acid. Due to a lack of available experimental data for this compound itself, this document focuses on the reported antioxidant, anti-inflammatory, and cytotoxic properties of its close analogs. This information can serve as a valuable reference for predicting potential activities and designing future studies for the target compound.
Introduction
This compound is a substituted phenylpropanoic acid. The biological activities of phenylpropanoic acids and their cinnamic acid precursors are of significant interest in drug discovery, with many exhibiting antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern of methoxy groups on the phenyl ring is a key determinant of these activities. This guide summarizes the available in vitro data for compounds with similar structural motifs, including 3,4,5-trimethoxycinnamic acid, ferulic acid, and sinapic acid, to provide a comparative landscape.
Comparative Analysis of In Vitro Activities
The following tables summarize the reported in vitro activities for compounds structurally related to this compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Ferulic Acid | DPPH Radical Scavenging | 23.56 µmol/L | [1] |
| Hydroxyl Radical Scavenging | 1.09 mmol/L | [1] | |
| Superoxide Anion Radical Scavenging | 0.62 mmol/L | [1] | |
| Sinapic Acid | DPPH Radical Scavenging | 82% inhibition at 50 µM | |
| ABTS Radical Scavenging | 86.5% inhibition at 50 µM |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | Activity/IC50 Value | Reference |
| Sinapic Acid | Albumin Denaturation Assay | - | Significant protection at 10-500 µg/ml | [2] |
| COX-2 Inhibition | - | Significant inhibition | [2] | |
| 5-LOX Inhibition | - | Significant inhibition | [2] | |
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Significant suppression | [3] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated BV2 microglia | Significant suppression | [3] |
Table 3: In Vitro Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Sinapic Acid | V79 (Chinese Hamster Lung Fibroblasts) | - | 1860 µM | [4] |
| HeLa (Human Cervical Cancer) | - | 7248 µM | [4] | |
| Ester of 3,4,5-trimethoxycinnamic acid | B16 (Mouse Melanoma) | - | 6.74 µg/mL | [1] |
| HCT116 (Human Colon Cancer) | - | 8.31 µg/mL | [1] | |
| Derivatives of 3,4,5-trimethoxyphenyl | HepG2 (Human Liver Cancer) | - | 1.38 to 3.21 μM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays mentioned in this guide.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound solutions, and a standard (e.g., FeSO₄).
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
-
Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄.
Anti-inflammatory Activity Assays
1. Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.
-
Reagents: Bovine serum albumin (BSA) or egg albumin solution, phosphate-buffered saline (PBS), test compound solutions, and a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
Procedure:
-
Mix the albumin solution with the test compound at various concentrations.
-
Incubate the mixture at 37°C for a set time, followed by heating to induce denaturation (e.g., 70°C).
-
After cooling, measure the turbidity of the solution spectrophotometrically (e.g., at 660 nm).
-
-
Data Analysis: The percentage inhibition of denaturation is calculated, and the IC50 value is determined.
2. Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.
-
Reagents: Lipoxygenase enzyme solution, substrate (e.g., linoleic acid), test compound solutions, and a known inhibitor.
-
Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Visualizations
To aid in the understanding of experimental processes, the following diagrams illustrate a general workflow for in vitro activity screening and a simplified signaling pathway relevant to inflammation.
Caption: General workflow for in vitro screening of biological activities.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
While direct experimental data on the in vitro activity of this compound is currently unavailable, the analysis of its structural analogs provides valuable insights into its potential biological properties. The data on related trimethoxy- and hydroxy/methoxy-substituted phenylpropanoic and cinnamic acids suggest that the target compound may possess antioxidant, anti-inflammatory, and cytotoxic activities. The presence and position of the methoxy groups on the phenyl ring are known to significantly influence these biological effects.
This guide serves as a foundational resource for researchers interested in this compound. The provided comparative data and detailed experimental protocols are intended to facilitate the design of future in vitro studies to elucidate the specific activity profile of this compound. Further investigation is warranted to confirm these potential activities and to understand the structure-activity relationships within this class of compounds.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]
- 3. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2,3,4-Trimethoxyphenyl)propionic acid | C12H16O5 | CID 118401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Trimethoxyphenylpropanoic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylpropanoic acids is a critical step in the development of new therapeutic agents. This guide provides a detailed head-to-head comparison of two common synthetic routes—the Perkin reaction and the Knoevenagel condensation followed by reduction—for the preparation of 3,4,5-trimethoxyphenylpropanoic acid and 2,4,5-trimethoxyphenylpropanoic acid.
This comparison is based on experimental data, offering a clear overview of the methodologies, yields, and reaction conditions to aid in the selection of the most suitable pathway for specific research and development needs.
Executive Summary
The synthesis of trimethoxyphenylpropanoic acids, important scaffolds in medicinal chemistry, can be effectively achieved through two primary pathways. The Knoevenagel condensation, particularly the Doebner modification, followed by catalytic hydrogenation, generally offers a more efficient and higher-yielding route compared to the classical Perkin reaction. The Knoevenagel-Doebner approach provides the unsaturated intermediate, trimethoxycinnamic acid, in good yields, which can then be readily reduced to the desired saturated propanoic acid. While the Perkin reaction offers a more direct route to an unsaturated precursor, it often suffers from lower yields and requires more stringent reaction conditions, particularly with electron-rich aldehydes like the trimethoxybenzaldehyde isomers.
Data Presentation: A Quantitative Comparison
| Parameter | Knoevenagel-Doebner Condensation & Reduction (3,4,5-isomer) | Perkin Reaction (General) |
| Starting Materials | 3,4,5-Trimethoxybenzaldehyde, Malonic Acid, Pyridine, Piperidine | 3,4,5- or 2,4,5-Trimethoxybenzaldehyde, Acetic Anhydride, Sodium Acetate |
| Intermediate | (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid | (E)-3-(Trimethoxyphenyl)propenoic acid |
| Final Product | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | 3-(Trimethoxyphenyl)propanoic acid |
| Yield (Condensation) | 73% for 3,4,5-trimethoxycinnamic acid[1] | Generally lower with electron-donating groups |
| Yield (Reduction) | 84%[2] | Not applicable (requires subsequent reduction) |
| Overall Yield | ~61% | Expected to be lower |
| Reaction Temperature | Condensation: Reflux; Reduction: Microwave irradiation | High temperatures (e.g., 180°C) |
| Reaction Time | Condensation: Hours; Reduction: 3-5 minutes[2] | 4-8 hours (conventional heating) |
| Catalyst | Piperidine (condensation); PdCl2 (reduction)[2] | Sodium Acetate |
| Solvent | Pyridine (condensation); 10% NaOH (reduction)[2] | Acetic Anhydride (reagent and solvent) |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic routes, the following diagrams were generated using the DOT language.
Caption: Comparative overview of the Knoevenagel and Perkin synthetic routes.
Experimental Protocols
Route 1: Knoevenagel-Doebner Condensation followed by Reduction
This two-step process involves the initial formation of a cinnamic acid derivative, which is subsequently reduced to the target propanoic acid.
Step 1: Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid
-
Reaction: 3,4,5-Trimethoxybenzaldehyde is condensed with malonic acid using pyridine as the solvent and piperidine as a catalyst. This is known as the Doebner modification of the Knoevenagel condensation.[3][4]
-
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for several hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.
-
The crude (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid is collected by filtration, washed with water, and can be purified by recrystallization.
-
-
Yield: A 73% yield has been reported for this condensation step using a green, solvent-free approach with ammonium bicarbonate as the catalyst.[1]
Step 2: Reduction of (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid
-
Reaction: The double bond of the cinnamic acid derivative is reduced to a single bond to yield the final propanoic acid.
-
Procedure (Microwave-assisted):
-
In a 100 mL Erlenmeyer flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol) and PdCl2 (55 mg, 0.31 mmol) in a 10% sodium hydroxide solution (6-10 mL).[2]
-
Add formic acid (8-12 mL) portion-wise.[2]
-
Irradiate the mixture with microwaves for 3-5 minutes.[2]
-
After cooling, pour the mixture into ice water and acidify with 5% HCl.[2]
-
Extract the product with dichloromethane (3 x 10 mL).[2]
-
Wash the combined organic layers with water and dry over anhydrous Na2SO4.[2]
-
Evaporate the solvent and recrystallize the crude product from an ethyl acetate/hexane mixture to obtain 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[2]
-
-
Yield: 84%.[2]
Route 2: Perkin Reaction
The Perkin reaction offers a more direct, one-pot synthesis of the unsaturated cinnamic acid intermediate, though it typically requires higher temperatures and may result in lower yields, especially with electron-rich aldehydes.[5]
-
Reaction: An aromatic aldehyde (3,4,5- or 2,4,5-trimethoxybenzaldehyde) is heated with an acid anhydride (acetic anhydride) and its corresponding sodium salt (sodium acetate) to form an α,β-unsaturated carboxylic acid.[1][6]
-
General Procedure:
-
A mixture of the trimethoxybenzaldehyde (1 equivalent), acetic anhydride (excess, acting as both reagent and solvent), and anhydrous sodium acetate (1 equivalent) is heated at a high temperature (typically around 180°C) for several hours (4-8 hours).
-
The reaction mixture is then poured into water and the unreacted aldehyde is removed by steam distillation.
-
The resulting solution is treated with sodium carbonate, filtered, and then acidified with a strong acid (e.g., HCl) to precipitate the cinnamic acid derivative.
-
The product is collected by filtration and purified by recrystallization.
-
-
Note: The presence of electron-donating methoxy groups on the benzene ring can slow down the Perkin reaction.[7] A subsequent reduction step, similar to the one described for the Knoevenagel route, would be necessary to obtain the final trimethoxyphenylpropanoic acid.
Conclusion
For the synthesis of trimethoxyphenylpropanoic acids, the Knoevenagel-Doebner condensation followed by reduction appears to be the superior route in terms of overall yield and milder reaction conditions for the initial condensation step. The high-yielding reduction of the intermediate cinnamic acid further solidifies the advantage of this pathway. While the Perkin reaction provides a more direct synthesis of the unsaturated acid, the harsh conditions and potentially lower yields with substituted benzaldehydes make it a less favorable option for these specific target molecules. The detailed protocols and comparative data presented in this guide should enable researchers to make an informed decision based on the specific requirements of their synthetic endeavors.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. longdom.org [longdom.org]
- 6. byjus.com [byjus.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Isomeric Purity Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the isomeric purity analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. While a direct, head-to-head experimental comparison for this specific compound is not extensively documented in publicly available literature, this guide consolidates known methods for the target analyte and analogous compounds to provide a robust framework for method development and selection.
Potential Isomeric Impurities
The primary isomeric impurities of this compound are its positional isomers, which can arise during the synthesis process. The key to a successful purity analysis is the ability of the chosen analytical method to resolve the main compound from these closely related structures. The potential positional isomers include, but are not limited to:
-
3-(2,3,5-Trimethoxyphenyl)propanoic acid
-
3-(2,3,6-Trimethoxyphenyl)propanoic acid
-
3-(2,4,5-Trimethoxyphenyl)propanoic acid
-
3-(2,4,6-Trimethoxyphenyl)propanoic acid
-
3-(3,4,5-Trimethoxyphenyl)propanoic acid
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for organic acids like this compound.
Experimental Protocol: HPLC-UV
A known reverse-phase HPLC method for the analysis of this compound provides a solid baseline for routine purity assessments.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with 0.1% formic acid. |
| Gradient | Isocratic or gradient elution can be optimized based on the separation of known impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a suitable wavelength (e.g., 270 nm) |
| Injection Volume | 10 µL |
Performance Characteristics: HPLC
| Parameter | Description |
| Applicability | Direct analysis of the compound without derivatization. Suitable for a wide range of positional isomers. |
| Selectivity | Good selectivity for positional isomers can be achieved by optimizing the mobile phase and stationary phase. |
| Sensitivity | Generally good with UV detection; can be enhanced with mass spectrometry (LC-MS). |
| Analysis Time | Typically in the range of 10-30 minutes, depending on the complexity of the sample. |
| Throughput | Moderate, suitable for routine quality control. |
| "Green" Aspect | Utilizes organic solvents, which require proper disposal. |
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[2][3]
Experimental Protocol: GC-MS (with Derivatization)
The following protocol is based on established methods for the derivatization of phenolic acids for GC analysis.[1]
1. Derivatization (Silylation):
-
Place 1 mg of the dried sample in a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-550 amu |
Performance Characteristics: GC
| Parameter | Description |
| Applicability | Requires a derivatization step, which adds to sample preparation time and complexity. |
| Selectivity | High-resolution capillary columns provide excellent separation of closely related isomers. |
| Sensitivity | GC-MS offers high sensitivity and structural information for impurity identification. |
| Analysis Time | Runtimes are generally comparable to or slightly longer than HPLC when including derivatization. |
| Throughput | Lower than HPLC due to the additional derivatization step. |
| "Green" Aspect | Derivatization reagents can be hazardous; solvent use is generally lower than HPLC. |
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically CO2) as the mobile phase. It is particularly adept at separating isomers and offers advantages in terms of speed and reduced organic solvent consumption.[4][5]
Experimental Protocol: SFC-MS
This proposed protocol is based on general methods for the separation of aromatic acid isomers by SFC.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
SFC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiral or achiral stationary phase suitable for polar compounds (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol) |
| Gradient | A gradient of the co-solvent (e.g., 5% to 40% methanol over 5 minutes) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV and/or Mass Spectrometry |
| Injection Volume | 5 µL |
Performance Characteristics: SFC
| Parameter | Description |
| Applicability | Direct analysis without derivatization. Excellent for separating positional isomers. |
| Selectivity | Often provides unique selectivity compared to HPLC, which can be advantageous for difficult separations. |
| Sensitivity | Compatible with both UV and MS detection, offering high sensitivity. |
| Analysis Time | Significantly faster than HPLC, with run times often under 10 minutes. |
| Throughput | High, due to short analysis times and rapid column equilibration. |
| "Green" Aspect | Uses significantly less organic solvent than HPLC, making it a more environmentally friendly option. |
Summary and Method Selection
The choice of analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the laboratory.
| Feature | HPLC | GC | SFC |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Simple dissolution and filtration |
| Speed | Moderate | Slower (with derivatization) | Fast |
| Resolution | Good to Excellent | Excellent | Excellent |
| Solvent Consumption | High | Low | Very Low (organic) |
| Cost per Sample | Moderate | Moderate to High | Low to Moderate |
| Throughput | Moderate | Low | High |
| Best For | Routine QC, established methods | High-resolution separation and structural elucidation of volatile derivatives | High-throughput screening, "green" chemistry initiatives, challenging isomer separations |
Recommendations:
-
For routine quality control where an established method is preferred and high throughput is not the primary concern, HPLC is a reliable choice.
-
If the highest possible resolution is required and structural information on impurities is needed, GC-MS is a powerful option, provided the laboratory is equipped for and comfortable with derivatization procedures.
-
For high-throughput analysis, rapid method development, and laboratories with a focus on green chemistry, SFC is the superior choice and often provides orthogonal selectivity to HPLC, which can be invaluable for resolving co-eluting impurities.
Visualizations
Caption: General experimental workflow for the chromatographic analysis of this compound.
Caption: Decision tree for selecting an analytical method for isomeric purity analysis.
References
Safety Operating Guide
Proper Disposal of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a hazardous chemical, adhering to all relevant institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][2]
Hazard Classification (Based on Structurally Similar Compounds)
| Hazard Category | Potential Hazard | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[3] | Do not eat, drink, or smoke when using this product. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wash skin thoroughly after handling. Wear protective gloves.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye protection/face protection.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][4] |
Step-by-Step Disposal Protocol
All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[5] Never dispose of this chemical down the drain or in regular trash.[5][6]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[8]
-
Disposal of Empty Containers
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Final Disposal:
Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. 3-(2,3,4-TRIMETHOXYPHENYL)PROPIONIC ACID | 33130-04-0 [amp.chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Guide to Personal Protective Equipment for Handling 3-(2,3,4-Trimethoxyphenyl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The following procedures and recommendations are designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Summary and Precautionary Statements
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Recommended Protection | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield is recommended when there is a splash hazard.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves, such as nitrile or butyl rubber, to prevent skin exposure.[3][4] |
| Body Protection | Laboratory Coat and/or Chemical-Resistant Apron | A lab coat should be worn to prevent skin exposure.[2][3] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[2] |
| Respiratory Protection | Air-Purifying Respirator (APR) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust is generated.[3] An N95 mask may be suitable for low-fume environments.[4] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][3]
-
Safe Handling Practices:
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Collection: Spills should be swept up or vacuumed and placed into a suitable, labeled disposal container.[3] Avoid generating dusty conditions during cleanup.[3]
-
Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, state, and federal regulations.[5][6]
Experimental Workflow
The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: A procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
